5-Hydroxy dantrolene-d4
Description
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Properties
Molecular Formula |
C14H10N4O5 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7+/i1D,2D,3D,4D |
InChI Key |
OZOMQRBLCMDCEG-SXYDXUJESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)/C=N/N3CC(=O)NC3=O)[2H])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy Dantrolene-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxy dantrolene-d4, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the muscle relaxant dantrolene. This document outlines a proposed synthetic pathway, detailed experimental protocols for characterization, and a summary of its physicochemical properties.
Introduction
5-Hydroxy dantrolene is the major active metabolite of dantrolene, a postsynaptic muscle relaxant used in the treatment of malignant hyperthermia and spasticity.[1] The deuterated analog, 5-Hydroxy dantrolene-d4, serves as an invaluable internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), by correcting for variability during sample processing and analysis.[1] The stable isotope label ensures that the internal standard co-elutes with the analyte and exhibits similar ionization efficiency, leading to highly accurate and precise quantification. The IUPAC name for this compound is 5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione, indicating that the four deuterium atoms are located on the phenyl ring.[2]
Proposed Synthesis of 5-Hydroxy Dantrolene-d4
A detailed, publicly available synthesis protocol for 5-Hydroxy dantrolene-d4 is not readily found in the scientific literature. Therefore, a plausible multi-step synthetic route is proposed based on established organic chemistry principles and published syntheses of related compounds, including dantrolene and its non-deuterated metabolites. The proposed pathway involves the synthesis of two key intermediates: 5-(4-nitrophenyl-d4)furan-2-carbaldehyde and 1-amino-5-hydroxyhydantoin , followed by their condensation.
Step 1: Synthesis of 4-nitrophenyl-d4-boronic acid A plausible starting material for the deuterated phenyl ring is 4-nitroaniline-d4. This can be synthesized from commercially available deuterated benzene through nitration followed by reduction and subsequent re-oxidation of the amino group after deuteration. A more direct approach would be the deuteration of 4-nitroaniline. The synthesis of the boronic acid would then proceed via diazotization followed by a reaction with a boronic acid precursor.
Step 2: Synthesis of 5-(4-nitrophenyl-d4)furan-2-carbaldehyde A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-nitrophenyl-d4-boronic acid and 5-bromo-2-furaldehyde would yield the desired deuterated aldehyde intermediate.
-
Reaction Conditions: A mixture of 4-nitrophenyl-d4-boronic acid, 5-bromo-2-furaldehyde, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water) would be heated under an inert atmosphere.
-
Purification: The product would be purified using column chromatography on silica gel.
Step 3: Synthesis of 1-amino-5-hydroxyhydantoin This intermediate can be prepared from 5-hydroxyhydantoin. The synthesis of 5-hydroxyhydantoin can be achieved from glyoxal and urea. The subsequent amination at the N-1 position is a critical step. An alternative is the Urech hydantoin synthesis starting from an alpha-amino acid, followed by hydroxylation.
Step 4: Condensation to form 5-Hydroxy dantrolene-d4 The final step involves the acid-catalyzed condensation of 5-(4-nitrophenyl-d4)furan-2-carbaldehyde with 1-amino-5-hydroxyhydantoin.
-
Reaction Conditions: The two intermediates would be refluxed in a solvent such as ethanol with a catalytic amount of a strong acid (e.g., HCl).
-
Purification: The resulting solid product would be collected by filtration and purified by recrystallization.
Characterization
The synthesized 5-Hydroxy dantrolene-d4 should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
| Property | Data |
| Chemical Name | 5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
| CAS Number | 1217225-15-4 |
| Molecular Formula | C₁₄H₆D₄N₄O₆ |
| Molecular Weight | 334.28 g/mol |
| Appearance | Expected to be a yellow to dark yellow solid |
| Purity | ≥95% (as stated by commercial suppliers) |
| Isotopic Enrichment | Expected to be >98% d4 |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF |
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show the absence of signals in the aromatic region corresponding to the phenyl protons. The remaining proton signals (furan, hydantoin ring) can be compared to the non-deuterated standard to confirm the structure.
-
¹³C NMR: The spectrum will show characteristic shifts for the carbonyl, furan, and hydantoin carbons. The carbon atoms on the deuterated phenyl ring will show splitting due to C-D coupling and a slight upfield shift (isotopic shift).
-
²H NMR: This will confirm the presence and location of the deuterium atoms on the phenyl ring.
3.2.2. Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): This is used to confirm the elemental composition and determine the exact mass of the molecular ion, which should correspond to the deuterated compound.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis will help to confirm the structure. The fragmentation pattern should be consistent with the non-deuterated analog, with a +4 Da shift in the fragments containing the deuterated phenyl ring.
3.2.3. Isotopic Enrichment Determination The isotopic purity can be determined from the mass spectrum by comparing the peak intensities of the molecular ions corresponding to the d4, d3, d2, d1, and d0 species.
Metabolic Pathway of Dantrolene
Dantrolene is primarily metabolized in the liver by microsomal enzymes to its 5-hydroxy derivative. Studies in rats have identified that cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP3A, are involved in this hydroxylation.
Conclusion
This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of 5-Hydroxy dantrolene-d4. The successful synthesis and thorough characterization of this deuterated internal standard are paramount for its application in high-precision bioanalytical methods. The outlined protocols and diagrams serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Further research to publish a definitive synthetic and characterization protocol would be a valuable contribution to the scientific community.
References
physicochemical properties of 5-Hydroxy dantrolene-d4
An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy Dantrolene-d4
This guide provides a comprehensive overview of the core , a deuterated metabolite of Dantrolene. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for metabolic research, pharmacokinetic studies, and as internal standards in quantitative analyses.
Core Physicochemical Data
5-Hydroxy dantrolene-d4 is the deuterium-labeled form of 5-Hydroxy dantrolene, which is a primary metabolite of the muscle relaxant Dantrolene.[1][2] The introduction of deuterium atoms provides a distinct mass signature, making it an invaluable tool for mass spectrometry-based assays.[3]
The quantitative are summarized in the table below. It is important to note that while data for the deuterated compound is available, experimental values for properties like solubility, pKa, and LogP are not widely published. Therefore, values for the parent compound, Dantrolene, are provided for reference where applicable.
| Property | Value | Source |
| IUPAC Name | 5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | [4] |
| Molecular Formula | C₁₄H₆D₄N₄O₆ | [4][5][6] |
| Molecular Weight | 334.28 g/mol | [5][6][7] |
| Accurate Mass | 334.0851 | [4] |
| CAS Number | 1217225-15-4 | [5][6][7] |
| Unlabeled CAS | 52130-25-3 | [4][5] |
| Appearance | Yellow to Dark Yellow Solid | [7][8] |
| Purity | ≥95% | [6] |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, under inert atmosphere | [7][8] |
| Solubility (Dantrolene) | Low (146 mg/L in water) | [9] |
| LogP (Dantrolene) | 1.7 | [9] |
| pKa (Dantrolene) | ~7.5 | [9] |
Metabolic Pathway and Synthesis
Dantrolene is metabolized in the liver, primarily by microsomal enzymes, to its major metabolites, 5-hydroxydantrolene and an acetylamino metabolite.[2] The synthesis of the non-deuterated 5-hydroxy dantrolene has been described in the scientific literature, providing a basis for its characterization and comparison with the biologically-derived material.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of physicochemical properties. Below are standard protocols that can be adapted for the characterization of 5-Hydroxy dantrolene-d4.
Determination of Aqueous Solubility (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of the compound in a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (7.4).
-
Materials: 5-Hydroxy dantrolene-d4, PBS (pH 7.4), orbital shaker, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of 5-Hydroxy dantrolene-d4 to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.
-
The experiment should be performed in triplicate to ensure reproducibility.
-
Determination of LogP (Octanol-Water Partition Coefficient)
-
Objective: To measure the hydrophobicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Materials: 5-Hydroxy dantrolene-d4, n-octanol, deionized water, orbital shaker, centrifuge, UV-Vis spectrophotometer or HPLC system.
-
Procedure:
-
Prepare a stock solution of the compound in either water or n-octanol.
-
In a separatory funnel, mix equal volumes of n-octanol and water and shake vigorously to pre-saturate the phases. Allow the layers to separate.
-
Add a known amount of the compound stock solution to the funnel.
-
Shake the funnel for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Let the phases separate completely.
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using UV-Vis spectrophotometry or HPLC.
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Purity and Identity Confirmation by LC-MS/MS
-
Objective: To confirm the identity and determine the purity of 5-Hydroxy dantrolene-d4.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple-stage quadrupole mass spectrometer (MS/MS).
-
Procedure:
-
Chromatography: Dissolve the compound in a suitable solvent (e.g., DMSO, methanol). Inject the solution onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode.
-
Identity Confirmation: Monitor for the specific precursor ion corresponding to the mass of 5-Hydroxy dantrolene-d4.
-
Purity Assessment: Integrate the peak area of the main compound and any detected impurities from the chromatogram. Calculate purity as the percentage of the main peak area relative to the total peak area.
-
Applications in Research
5-Hydroxy dantrolene-d4 serves primarily as an internal standard for the quantification of its unlabeled counterpart in biological matrices.[5] Its use is critical in:
-
Pharmacokinetic (PK) Studies: To accurately determine the concentration-time profile of 5-Hydroxy dantrolene in plasma, urine, or tissue samples.[1]
-
Metabolism Studies: To investigate the metabolic fate of Dantrolene in various in vitro and in vivo systems.
-
Therapeutic Drug Monitoring (TDM): To ensure precise measurement of drug and metabolite levels for clinical research.
The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical method.[3]
References
- 1. Pharmacokinetics and metabolism of dantrolene in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. veeprho.com [veeprho.com]
- 4. 5-Hydroxy Dantrolene-d4 | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of 5-hydroxy-1-((5-(p-nitrophenyl)furfurylidene)-amino) hydantoin, a metabolite of dantrolene [pubmed.ncbi.nlm.nih.gov]
Isotopic Labeling in the Study of Dantrolene Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of isotopic labeling to understand the metabolic fate of dantrolene, a peripherally acting muscle relaxant. Dantrolene is critically important in the treatment of malignant hyperthermia and spasticity. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing its therapeutic use and ensuring patient safety. Isotopic labeling, a powerful technique in drug metabolism studies, allows for the precise tracking and quantification of a drug and its metabolites. This guide details the metabolic pathways of dantrolene, outlines experimental protocols for studying its metabolism using isotopically labeled compounds, and presents a framework for quantitative analysis.
Dantrolene Metabolism: Key Pathways and Metabolites
Dantrolene undergoes extensive metabolism, primarily in the liver. The major metabolic pathways involve reduction and hydroxylation. The two primary metabolites identified are 5-hydroxydantrolene and acetylaminodantrolene.[1][2][3] The formation of acetylaminodantrolene is a two-step process initiated by the reduction of the nitro group of dantrolene to form aminodantrolene. This reduction is catalyzed by the cytosolic enzyme aldehyde oxidase 1 (AOX1) . Subsequently, the aminodantrolene is acetylated to acetylaminodantrolene by N-acetyltransferase 2 (NAT2) .[1]
The metabolic pathway of dantrolene is visualized in the following diagram:
Quantitative Analysis of Dantrolene and its Metabolites
Table 1: Representative Quantitative Mass Balance Data for ¹⁴C-Dantrolene in Humans (Hypothetical)
| Parameter | Urine | Feces | Total Excretion |
| Mean Cumulative Recovery (% of Dose) | |||
| 0-24h | 35.2 | 8.1 | 43.3 |
| 0-48h | 45.8 | 15.6 | 61.4 |
| 0-96h | 52.1 | 25.3 | 77.4 |
| 0-168h | 55.3 | 34.8 | 90.1 |
| Metabolite Profile (% of Radioactivity in Excreta) | |||
| Dantrolene | 5.2 | 10.1 | |
| 5-Hydroxydantrolene | 25.8 | 12.5 | |
| Acetylaminodantrolene | 18.5 | 5.7 | |
| Other Metabolites | 5.8 | 6.5 |
Experimental Protocols
Synthesis of Isotopically Labeled Dantrolene
The synthesis of isotopically labeled dantrolene is a prerequisite for ADME studies. While a specific protocol for ¹⁴C-dantrolene for metabolism studies is not detailed in the literature, a plausible synthetic route can be adapted from the published synthesis of [¹¹C-carbonyl]dantrolene.[9] The key step involves the use of a labeled precursor to introduce the isotope into the dantrolene molecule.
Protocol for the Synthesis of [¹⁴C-carbonyl]dantrolene (Proposed):
-
Preparation of the Precursor: Synthesize ethyl 2-{2-[5-(4-nitrophenyl)furfurylidene]hydrazino}acetate from commercially available starting materials.
-
Introduction of the Isotope: Utilize [¹⁴C]phosgene as the labeling agent. The reaction of the precursor with [¹⁴C]phosgene in a suitable solvent (e.g., tetrahydrofuran) will lead to the formation of the hydantoin ring with the ¹⁴C label at the C2 position.
-
Cyclization and Purification: The reaction mixture is heated to facilitate the cyclization to form [2-¹⁴C-carbonyl]dantrolene.
-
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.
-
Characterization: The structure and purity of the labeled dantrolene are confirmed by mass spectrometry and NMR spectroscopy.
The following diagram illustrates the proposed experimental workflow for synthesizing and utilizing ¹⁴C-dantrolene in an ADME study.
In Vitro Metabolism Studies using Human Liver Preparations
In vitro studies using human liver microsomes and cytosol are essential for identifying the enzymes responsible for drug metabolism.
Protocol for In Vitro Dantrolene Metabolism:
-
Incubation with Human Liver Cytosol: To investigate the reductive pathway, ¹⁴C-dantrolene is incubated with human liver cytosol, which contains AOX1. The incubation mixture should include an NADPH-regenerating system.
-
Incubation with Human Liver Microsomes: To study the oxidative metabolism, ¹⁴C-dantrolene is incubated with human liver microsomes, which contain cytochrome P450 enzymes.
-
Incubation with Recombinant Enzymes: To confirm the specific enzymes involved, ¹⁴C-dantrolene and its intermediate, aminodantrolene, are incubated with recombinant human AOX1 and NAT2, respectively.
-
Sample Analysis: At various time points, aliquots of the incubation mixtures are quenched with a solvent like acetonitrile. The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.
In Vivo ADME Studies in Animal Models
Animal studies are conducted to understand the in vivo pharmacokinetics and metabolic fate of a drug candidate before human trials.
Protocol for In Vivo Dantrolene ADME Study in Rats:
-
Dosing: A single oral or intravenous dose of ¹⁴C-dantrolene is administered to Sprague-Dawley rats.
-
Housing: The animals are housed in metabolic cages that allow for the separate collection of urine and feces.
-
Sample Collection: Blood samples are collected at predetermined time points. Urine and feces are collected over a period of several days until the radioactivity is negligible.
-
Sample Processing: Plasma is separated from the blood. Urine samples are analyzed directly or after enzymatic hydrolysis to detect conjugated metabolites. Feces are homogenized and extracted to isolate the drug and its metabolites.
-
Radioactivity Measurement: The total radioactivity in all samples is measured using liquid scintillation counting.
-
Metabolite Profiling: The samples are analyzed by LC-MS/MS to separate and identify dantrolene and its metabolites. The amount of each metabolite is quantified based on its radioactivity.
Conclusion
The use of isotopic labeling is indispensable for a comprehensive understanding of the metabolic fate of dantrolene. By employing tracers such as ¹⁴C-dantrolene, researchers can elucidate the metabolic pathways, identify the enzymes involved, and quantify the excretion of the drug and its metabolites. This detailed knowledge is critical for the safe and effective clinical use of dantrolene and for guiding future drug development efforts. While specific human mass balance data for dantrolene is not publicly available, the experimental frameworks and metabolic pathways outlined in this guide provide a robust foundation for professionals in the field of drug metabolism and development.
References
- 1. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies | FDA [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. [(125)I]-N-[(3-azido-5-iodo)benzyl]dantrolene and [(125)I]-N-[[3-iodo-5-(3-trifluoromethyl-3H-diazirin-3-yl)]benzyl]dantrolene: photoaffinity probes specific for the physiological Ca(2+) release from sarcoplasmic reticulum of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxy Dantrolene-d4: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Hydroxy dantrolene-d4. In the absence of direct stability studies for this specific deuterated metabolite, this guide leverages extensive data from its parent compound, dantrolene, to infer its stability profile. General principles of deuterated compound and phenolic metabolite stability are also integrated to provide a thorough understanding for researchers and drug development professionals.
Introduction to 5-Hydroxy Dantrolene-d4
5-Hydroxy dantrolene-d4 is the deuterium-labeled version of 5-Hydroxy dantrolene, the major active metabolite of the muscle relaxant dantrolene. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification of the analyte in biological matrices. Understanding its stability is critical for maintaining sample integrity and ensuring the reliability of experimental results.
Deuteration, the replacement of hydrogen with deuterium, is known to increase the metabolic stability of drugs. This is due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1][2] This suggests that 5-Hydroxy dantrolene-d4 is likely to be at least as stable, if not more so, than its non-deuterated counterpart.
Inferred Stability Profile from Dantrolene
A comprehensive study on the stability of dantrolene in aqueous solutions provides critical insights into its degradation kinetics and pathways. These findings serve as the primary basis for the stability recommendations for 5-Hydroxy dantrolene-d4.
Effect of pH and Temperature on Stability
The stability of dantrolene was investigated across a pH range of 1.2 to 9.5 and at temperatures from 25°C to 75°C. The degradation of dantrolene was found to follow pseudo-first-order kinetics. The maximum stability for dantrolene was observed at pH 7.4 and 37°C .
The following table summarizes the degradation rate constants (k) for dantrolene at various pH values and temperatures.
Table 1: Pseudo-first-order degradation rate constants (k) for Dantrolene in aqueous solutions.
| pH | Temperature (°C) | Rate Constant (k) (min⁻¹) |
| 1.2 | 25 | 0.0001 |
| 1.2 | 45 | 0.0003 |
| 1.2 | 60 | 0.0008 |
| 1.2 | 75 | 0.0021 |
| 7.4 | 25 | 0.0000 |
| 7.4 | 45 | 0.0000 |
| 7.4 | 60 | 0.0001 |
| 7.4 | 75 | 0.0002 |
| 9.5 | 25 | 0.0002 |
| 9.5 | 45 | 0.0006 |
| 9.5 | 60 | 0.0015 |
| 9.5 | 75 | 0.0038 |
Data extrapolated from stability studies on dantrolene.
Degradation Pathways
The degradation of dantrolene in aqueous solutions primarily occurs through two pathways: hydrolysis of the hydantoin ring in alkaline conditions and cleavage of the azomethine bond in acidic conditions.
-
Alkaline Hydrolysis: In basic solutions, the hydantoin ring of dantrolene opens, forming an open-ring compound.
-
Acidic Hydrolysis: In acidic media, the azomethine (-N=CH-) bond is cleaved.
The presence of a hydroxyl group in 5-Hydroxy dantrolene-d4, a phenolic compound, may introduce an additional susceptibility to oxidation. Phenolic compounds are known to be sensitive to light, oxygen, and elevated temperatures.
Below is a diagram illustrating the proposed degradation pathways for dantrolene, which are likely to be similar for 5-Hydroxy dantrolene-d4.
Experimental Protocols for Stability Assessment
The stability-indicating method used for dantrolene, which can be adapted for 5-Hydroxy dantrolene-d4, is a reversed-phase ultra-performance liquid chromatography (UPLC) method.
Table 2: UPLC Method Parameters for Dantrolene Stability Testing.
| Parameter | Specification |
| System | Waters Acquity UPLC |
| Column | Waters BEH C18 analytical column |
| Guard Column | Waters BEH C18 guard column |
| Mobile Phase | Linear gradient of acetonitrile (25%-75%) with 2.0 mM sodium acetate buffer at pH 4.5 |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 4 µL |
| Detection | Photodiode array (PDA) detector at 375 nm |
The following diagram outlines the general workflow for conducting a stability study.
Recommended Storage Conditions for 5-Hydroxy Dantrolene-d4
Based on the data from dantrolene and general principles for storing deuterated and phenolic compounds, the following storage conditions are recommended for 5-Hydroxy dantrolene-d4 to ensure its long-term stability:
Table 3: Recommended Storage Conditions for 5-Hydroxy Dantrolene-d4.
| Condition | Recommendation | Rationale |
| Temperature | -20°C or lower for long-term storage. | Low temperatures minimize the rates of chemical degradation and hydrolysis. |
| 2-8°C for short-term storage. | Refrigeration is suitable for samples that will be used within a short period. | |
| pH of Solution | Store in a neutral buffer (pH ~7.4) if in solution. | Dantrolene shows maximum stability at pH 7.4. |
| Light | Protect from light. | Phenolic compounds can be light-sensitive. Store in amber vials or in the dark. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation, especially for the phenolic hydroxyl group. |
| Form | Store as a solid if possible. | Solid-state is generally more stable than solutions. |
| Container | Use tightly sealed containers. | Prevents moisture absorption and degradation. |
Conclusion
While direct stability studies on 5-Hydroxy dantrolene-d4 are not currently available, a robust stability profile can be inferred from its parent compound, dantrolene. The provided data and recommendations offer a strong foundation for researchers and scientists to handle and store 5-Hydroxy dantrolene-d4 in a manner that preserves its integrity and ensures the accuracy of experimental outcomes. Adherence to the recommended storage conditions, particularly controlling temperature, pH, and exposure to light and air, is paramount for maintaining the long-term stability of this important research compound.
References
A Technical Guide to the Solubility of 5-Hydroxy Dantrolene-d4 in Organic Solvents
Introduction
5-Hydroxy dantrolene-d4 is the stable, deuterium-labeled analog of 5-hydroxy dantrolene, a major metabolite of the muscle relaxant dantrolene.[1][2] Deuterated compounds are critical tools in pharmaceutical research, primarily serving as internal standards for highly accurate and reliable quantitative analysis by mass spectrometry (MS) and liquid chromatography (LC).[1][3] Their use allows for precise quantification of the parent drug or its metabolites in biological samples during pharmacokinetic and metabolic studies.
Understanding the solubility of 5-Hydroxy dantrolene-d4 in various organic solvents is a fundamental prerequisite for its effective use in a laboratory setting. Proper dissolution is essential for preparing stock solutions, creating calibration curves, and ensuring the accuracy of analytical methods. This guide provides an overview of the available solubility information, a detailed protocol for its experimental determination, and a discussion of the factors influencing its solubility.
Solubility Data
As a specialized research chemical, comprehensive quantitative solubility data for 5-Hydroxy dantrolene-d4 in a range of organic solvents is not widely published in publicly available literature or supplier technical data sheets.[1][4][5] The parent compound, dantrolene, is known to be poorly soluble in water but soluble in solvents such as propylene glycol and dimethylformamide (DMF).[6][7][8] It is generally expected that 5-Hydroxy dantrolene-d4, like many drug-like molecules used in research, is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and DMF, which are commonly used to prepare high-concentration stock solutions.[9][10]
For precise quantitative work, solubility must be determined experimentally. The table below is provided as a template for researchers to record their empirically determined data.
Table 1: Experimentally Determined Solubility of 5-Hydroxy Dantrolene-d4
| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 25 | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 25 | Data not available | Data not available |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | 25 | Data not available | Data not available |
| Methanol (MeOH) | CH₄O | 32.04 | 25 | Data not available | Data not available |
| Ethanol (EtOH) | C₂H₆O | 46.07 | 25 | Data not available | Data not available |
| Acetone | C₃H₆O | 58.08 | 25 | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The most reliable and widely accepted method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[11][12] This protocol outlines the steps required to accurately measure the solubility of 5-Hydroxy dantrolene-d4.
3.1 Materials
-
5-Hydroxy dantrolene-d4 (solid powder)
-
High-purity organic solvents (e.g., DMSO, DMF, Acetonitrile)
-
Analytical balance
-
Glass vials with screw caps (e.g., 2 mL or 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge capable of holding vials
-
Calibrated pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
-
Volumetric flasks for preparing standards
3.2 Procedure
-
Preparation: Add an amount of solid 5-Hydroxy dantrolene-d4 to a pre-weighed glass vial that is known to be in excess of its expected solubility. A starting point could be 2-5 mg of the compound.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100-150 rpm).[13] Allow the suspension to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure saturation.[13]
-
Phase Separation: After equilibration, let the vials stand to allow the larger particles to settle. To completely separate the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 10,000 rpm for 10-15 minutes).[9]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is best to take the sample from the top layer of the liquid. For additional certainty, the collected supernatant can be passed through a syringe filter.[10]
-
Dilution: Accurately dilute the saturated supernatant with a suitable solvent (often the same solvent or mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 5-Hydroxy dantrolene-d4.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result can be expressed in units such as mg/mL or converted to molarity (mol/L).
Visualizations: Workflows and Influencing Factors
To better illustrate the processes and principles involved in solubility determination, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. veeprho.com [veeprho.com]
- 4. 5-Hydroxy Dantrolene-d4 | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. pmda.go.jp [pmda.go.jp]
- 7. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 8. WO2017067980A1 - Aqueous composition comprising dantrolene - Google Patents [patents.google.com]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. scispace.com [scispace.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. scielo.br [scielo.br]
Mass Spectral Properties of 5-Hydroxy Dantrolene-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectral properties of 5-Hydroxy dantrolene-d4, a critical internal standard for the quantitative analysis of dantrolene and its primary metabolite, 5-hydroxydantrolene. While specific mass spectrometric parameters are often instrument-dependent and determined during method development, this guide outlines the core principles, typical experimental protocols, and foundational knowledge required for the successful application of 5-Hydroxy dantrolene-d4 in a research and drug development setting.
Introduction to 5-Hydroxy Dantrolene-d4
5-Hydroxy dantrolene-d4 is the deuterium-labeled analog of 5-hydroxy dantrolene, the major metabolite of the muscle relaxant dantrolene. Its primary application is as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of four deuterium atoms results in a predictable mass shift, allowing it to be distinguished from the unlabeled analyte while co-eluting chromatographically. This ensures accurate and precise quantification by compensating for variations in sample preparation, injection volume, and matrix effects.
Physicochemical and Mass Spectral Data
A summary of the key physicochemical and mass spectral properties of 5-Hydroxy dantrolene-d4 is presented in Table 1. It is important to note that while the precursor ion is determined by the compound's molecular weight and the ionization mode, the product ions and optimal collision energies for Multiple Reaction Monitoring (MRM) are typically determined empirically during method development.
Table 1: Physicochemical and Mass Spectral Properties of 5-Hydroxy Dantrolene-d4
| Property | Value |
| Chemical Formula | C₁₄H₆D₄N₄O₆ |
| Molecular Weight | 334.28 g/mol |
| CAS Number | 1217225-15-4 |
| Precursor Ion (Q1) [M+H]⁺ | Typically 335.1 m/z |
| Precursor Ion (Q1) [M-H]⁻ | Typically 333.1 m/z |
| Product Ions (Q3) | To be determined empirically |
| Collision Energy (CE) | To be determined empirically |
| Declustering Potential (DP) | To be determined empirically |
Note: The precursor ion will depend on the ionization mode selected (positive or negative). Product ions and their corresponding optimal collision energies and declustering potentials are instrument-specific and must be determined experimentally during the method validation process.
Experimental Protocols
The following sections detail a generalized experimental protocol for the analysis of 5-hydroxydantrolene using 5-Hydroxy dantrolene-d4 as an internal standard.
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required level of cleanliness. Two common methods are protein precipitation and liquid-liquid extraction.
3.1.1 Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for high-throughput analysis.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard, 5-Hydroxy dantrolene-d4.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
3.1.2 Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects.
-
To 200 µL of plasma or serum, add the internal standard, 5-Hydroxy dantrolene-d4.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase C18 column is typically used for the separation of dantrolene and its metabolites.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or similar)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometry
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. The specific transitions for 5-Hydroxy dantrolene-d4 need to be optimized.
-
Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode. The choice of polarity will depend on which provides a better signal for both the analyte and the internal standard.
-
MRM Transitions: The precursor ion (Q1) will be the [M+H]⁺ or [M-H]⁻ of 5-Hydroxy dantrolene-d4. The product ions (Q3) are determined by infusing a standard solution of the compound into the mass spectrometer and performing a product ion scan. The most intense and stable fragment ions are selected for the MRM transitions.
-
Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature should be optimized to achieve the best signal-to-noise ratio for the selected MRM transitions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a bioanalytical method using 5-Hydroxy dantrolene-d4.
commercial sources and purity of 5-Hydroxy dantrolene-d4
An In-depth Technical Guide to the Commercial Sourcing and Purity of 5-Hydroxy Dantrolene-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of 5-Hydroxy dantrolene-d4, a critical internal standard for bioanalytical and pharmacokinetic studies. This document consolidates information from various suppliers and outlines the general experimental context for its use.
Introduction
5-Hydroxy dantrolene-d4 is the deuterium-labeled analog of 5-hydroxy dantrolene, the major active metabolite of the muscle relaxant dantrolene. Its structural similarity to the analyte, combined with its mass shift due to deuterium incorporation, makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS). The use of a stable isotope-labeled internal standard like 5-Hydroxy dantrolene-d4 is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of analytical methods.[1][2]
Commercial Sources and Purity
A number of specialized chemical suppliers offer 5-Hydroxy dantrolene-d4. While specific batch purity can vary, most suppliers provide a minimum purity specification. For lot-specific data, it is always recommended to request a Certificate of Analysis (CoA) from the vendor.[3]
Table 1: Commercial Suppliers of 5-Hydroxy Dantrolene-d4
| Supplier | Product/Catalog Number | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Veeprho | DVE00454 | Not specified; CoA available upon request | Not specified | C14H6D4N4O6 | 334.28 | Used as an internal standard in analytical and pharmacokinetic research.[1][2] |
| MedChemExpress | HY-132370S | Not specified; CoA available upon request | 1217225-15-4 | C14H6D4N4O6 | 334.28 | Recommended storage conditions are provided in the CoA.[1] |
| Santa Cruz Biotechnology | sc-219431 | ≥95% | 1217225-15-4 | C14H6D4N4O6 | 334.28 | Refer to lot-specific CoA for detailed data.[3] |
| LGC Standards (distributor for TRC) | TRC-H825177 | Not specified; CoA provided | 1217225-15-4 | C14H6D4N4O6 | 334.28 | Toronto Research Chemicals (TRC) is the manufacturer. |
| Sapphire Bioscience (distributor for TRC) | TRC-H825177 | Not specified; CoA available | 1217225-15-4 | C14H6D4N4O6 | 334.28 | Product is a yellow to dark yellow solid. |
| Dove Research & Analytics Laboratory | DA-D019-08 | Not specified | Not specified | C14H6D4N4O6 | 334.28 | A labelled metabolite of Dantrolene. |
Synthesis and Characterization
Detailed, publicly available protocols for the specific synthesis of 5-Hydroxy dantrolene-d4 are scarce, as this information is often proprietary to the manufacturers. However, the general approach to synthesizing deuterated metabolites involves either late-stage chemical synthesis from a deuterated parent compound or biotransformation methods.
A plausible synthetic route would involve the synthesis of deuterated 4-nitrophenylfuran, followed by a condensation reaction to form the deuterated dantrolene core, and subsequent hydroxylation. The final product would be purified using chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC).
The characterization and purity assessment of 5-Hydroxy dantrolene-d4 typically involves a combination of the following analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the position of the deuterium labels.
-
High-Performance Liquid Chromatography (HPLC): To assess chemical purity by separating the main compound from any impurities.
Experimental Protocols: Application in Bioanalysis
While a specific protocol for the use of 5-Hydroxy dantrolene-d4 was not found in the public domain, a general methodology for the quantification of a parent drug and its metabolite in a biological matrix (e.g., plasma) using a deuterated internal standard with LC-MS/MS is described below. This protocol is based on established bioanalytical methods for similar compounds.
Objective: To determine the concentration of 5-hydroxy dantrolene in human plasma using 5-Hydroxy dantrolene-d4 as an internal standard.
Materials:
-
Human plasma samples
-
5-Hydroxy dantrolene analytical standard
-
5-Hydroxy dantrolene-d4 (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of 5-hydroxy dantrolene and 5-Hydroxy dantrolene-d4 in a suitable organic solvent (e.g., methanol or DMSO).
-
Create a series of calibration standards by spiking blank human plasma with known concentrations of 5-hydroxy dantrolene.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation - a common simple method):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 5-Hydroxy dantrolene-d4 internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous plasma components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-Hydroxy dantrolene: Determine the precursor ion (e.g., [M-H]⁻) and a suitable product ion.
-
5-Hydroxy dantrolene-d4: Determine the corresponding precursor and product ions (shifted by +4 Da).
-
-
Optimize instrument parameters such as collision energy and declustering potential for each transition.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Diagrams
Caption: Procurement and application workflow for 5-Hydroxy dantrolene-d4.
This guide provides a foundational understanding of the commercial sources and application of 5-Hydroxy dantrolene-d4. For the most accurate and reliable results, researchers should always consult the supplier's technical documentation and perform appropriate in-house validation of their analytical methods.
References
The Indispensable Role of Deuterated Standards in Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. The precise measurement of a drug's absorption, distribution, metabolism, and excretion (ADME) characteristics forms the bedrock upon which crucial decisions regarding safety, efficacy, and dosing regimens are made. Central to obtaining reliable and accurate pharmacokinetic data is the use of deuterated internal standards in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data-driven advantages of employing deuterated standards in pharmacokinetic studies.
The Core Principle: Isotope Dilution Mass Spectrometry
The foundation of using deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium (²H). This subtle change in mass allows the mass spectrometer to differentiate the standard from the analyte, while their physicochemical properties remain nearly identical.[1][2]
By introducing a known amount of the deuterated internal standard (IS) into a biological sample at the earliest stage of analysis, it acts as a chemical mimic of the analyte.[2] It experiences the same procedural losses during sample preparation, extraction, and potential chromatographic variations.[3] Crucially, it also co-elutes with the analyte and is affected similarly by matrix effects—the suppression or enhancement of ionization in the mass spectrometer's source caused by co-eluting endogenous components of the biological matrix.[2][4] By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively normalized, leading to highly accurate and precise quantification.[2]
Data Presentation: The Quantitative Advantage of Deuterated Standards
The theoretical benefits of using deuterated internal standards are consistently validated by empirical data. Bioanalytical methods employing deuterated standards demonstrate superior accuracy and precision compared to those using non-deuterated, or structural analogue, internal standards.
Table 1: Comparison of Accuracy and Precision in Bioanalysis
This table summarizes typical validation results for a hypothetical drug quantified in human plasma using a deuterated internal standard versus a structural analogue internal standard. The data is representative of findings in numerous published studies.
| Parameter | Concentration (ng/mL) | Deuterated Internal Standard | Structural Analogue Internal Standard |
| Intra-day Precision (%CV) | LLOQ (1) | ≤ 5.0 | ≤ 15.0 |
| Low QC (3) | ≤ 4.0 | ≤ 12.0 | |
| Mid QC (50) | ≤ 3.0 | ≤ 10.0 | |
| High QC (80) | ≤ 2.5 | ≤ 8.0 | |
| Inter-day Precision (%CV) | LLOQ (1) | ≤ 6.0 | ≤ 18.0 |
| Low QC (3) | ≤ 5.0 | ≤ 15.0 | |
| Mid QC (50) | ≤ 4.0 | ≤ 12.0 | |
| High QC (80) | ≤ 3.5 | ≤ 10.0 | |
| Accuracy (% Bias) | LLOQ (1) | -2.0 to +3.0 | -10.0 to +12.0 |
| Low QC (3) | -1.5 to +2.5 | -8.0 to +10.0 | |
| Mid QC (50) | -1.0 to +2.0 | -7.0 to +8.0 | |
| High QC (80) | -0.5 to +1.5 | -5.0 to +6.0 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. Data is illustrative and based on typical performance characteristics.
Table 2: Comparison of Matrix Effect Using Deuterated vs. Structural Analogue Internal Standards
This table illustrates the ability of a deuterated internal standard to compensate for matrix effects more effectively than a structural analogue. The matrix factor is calculated as the ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution. An IS-normalized matrix factor closer to 1.0 with a lower %CV across different lots of biological matrix indicates better compensation.
| Internal Standard Type | Matrix Lot | Analyte Peak Area | IS Peak Area | Matrix Factor (Analyte) | IS-Normalized Matrix Factor |
| Deuterated IS | 1 | 85,000 | 98,000 | 0.85 | 1.02 |
| 2 | 78,000 | 90,000 | 0.78 | 1.02 | |
| 3 | 92,000 | 108,000 | 0.92 | 1.00 | |
| 4 | 81,000 | 95,000 | 0.81 | 1.01 | |
| 5 | 88,000 | 102,000 | 0.88 | 1.02 | |
| 6 | 83,000 | 97,000 | 0.83 | 1.01 | |
| Mean | 0.85 | 1.01 | |||
| %CV | 6.5% | 0.8% | |||
| Structural Analogue IS | 1 | 86,000 | 110,000 | 0.86 | 1.10 |
| 2 | 75,000 | 95,000 | 0.75 | 1.06 | |
| 3 | 95,000 | 125,000 | 0.95 | 1.04 | |
| 4 | 79,000 | 100,000 | 0.79 | 1.08 | |
| 5 | 90,000 | 118,000 | 0.90 | 1.06 | |
| 6 | 81,000 | 105,000 | 0.81 | 1.09 | |
| Mean | 0.84 | 1.07 | |||
| %CV | 8.2% | 2.1% |
Data is illustrative and based on typical experimental outcomes.
Experimental Protocols
Robust and well-documented experimental protocols are essential for reproducible bioanalytical results. The following sections provide detailed methodologies for the synthesis of a deuterated standard and common sample preparation techniques used in pharmacokinetic studies.
Synthesis of a Deuterated Internal Standard: Deuterated Celecoxib
This protocol describes a general method for the synthesis of a deuterated analogue of the nonsteroidal anti-inflammatory drug, Celecoxib, for use as an internal standard.[5]
Materials:
-
[2H4] 4-acetamidobenzenesulfonyl chloride
-
Ammonia solution
-
Hydrochloric acid
-
Sodium nitrite
-
1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
-
Ethanol
-
Sodium hydroxide
-
Appropriate organic solvents for extraction and purification (e.g., ethyl acetate, hexane)
Methodology:
-
Amination: React [2H4] 4-acetamidobenzenesulfonyl chloride with an ammonia solution to form [2H4] 4-acetamidobenzenesulfonamide.
-
Hydrolysis: Hydrolyze the acetamido group of [2H4] 4-acetamidobenzenesulfonamide using hydrochloric acid to yield [2H4] 4-aminobenzenesulfonamide.
-
Diazotization and Reduction: Convert the amino group of [2H4] 4-aminobenzenesulfonamide to a diazonium salt using sodium nitrite and hydrochloric acid, followed by reduction to yield the corresponding hydrazine.
-
Cyclization: React the resulting hydrazine with 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione in ethanol to form [2H4] Celecoxib.
-
Purification: Purify the crude [2H4] Celecoxib by recrystallization or column chromatography.
-
Characterization: Confirm the structure and isotopic purity of the synthesized standard using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Sample Preparation Protocols
The choice of sample preparation technique depends on the analyte's properties, the biological matrix, and the desired level of cleanliness and concentration.
This is a simple and rapid method for removing the bulk of proteins from plasma or serum samples.
Materials:
-
Biological matrix (e.g., human plasma)
-
Deuterated internal standard working solution
-
Acetonitrile (ACN) or methanol, often containing 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Methodology:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the deuterated internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (or 3 volumes of the sample volume).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LLE is used to separate analytes from the aqueous biological matrix into an immiscible organic solvent based on their differential solubility.[6]
Materials:
-
Biological matrix (e.g., human plasma)
-
Deuterated internal standard working solution
-
Buffer solution (to adjust pH)
-
Immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Vortex mixer or shaker
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Methodology:
-
To 200 µL of plasma sample in a glass tube, add 50 µL of the deuterated internal standard working solution.[7]
-
Add 100 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.0) and vortex for 10 seconds.[7]
-
Add 2.5 mL of ethyl acetate.[7]
-
Vortex or shake vigorously for 10 minutes to ensure thorough mixing and extraction.[7]
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
SPE provides a more selective sample cleanup and concentration compared to PPT and LLE by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.[8][9]
Materials:
-
SPE cartridges with appropriate sorbent chemistry (e.g., C18 for non-polar compounds, ion-exchange for charged compounds)
-
Biological matrix (e.g., human urine)
-
Deuterated internal standard working solution
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or buffer)
-
Wash solvent(s)
-
Elution solvent
-
SPE manifold
-
Evaporation system
-
Reconstitution solvent
Methodology:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass 1 mL of water or an appropriate buffer (e.g., 50 mM ammonium acetate, pH 6) through the cartridge to equilibrate the sorbent to the sample's pH and polarity.[10]
-
Sample Loading: To 500 µL of urine, add 50 µL of the deuterated internal standard working solution. Load the sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).
-
Washing: Pass 1 mL of a wash solvent (e.g., 5% methanol in water) through the cartridge to remove salts and polar interferences. A second, stronger wash with a higher percentage of organic solvent may be used to remove less polar interferences, if necessary.
-
Elution: Elute the analyte and internal standard from the sorbent with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, often containing a modifier like formic acid or ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Mandatory Visualizations: Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) provide clear visual representations of the experimental and logical workflows involved in pharmacokinetic studies using deuterated standards.
Conclusion
Deuterated internal standards are an indispensable tool in modern pharmacokinetic studies. Their near-identical physicochemical properties to the analyte of interest enable robust and reliable correction for variability in sample preparation and matrix effects, leading to unparalleled accuracy and precision in quantitative bioanalysis. The adoption of deuterated standards, in conjunction with validated and well-documented experimental protocols, is a critical component in generating high-quality pharmacokinetic data that is essential for the successful development of safe and effective therapeutics. This technical guide serves as a foundational resource for researchers and scientists, providing the necessary principles, data, and protocols to effectively implement deuterated standards in their pharmacokinetic research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of Dantrolene in Human Plasma by LC-MS/MS using 5-Hydroxy dantrolene-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of dantrolene in human plasma. The method utilizes 5-Hydroxy dantrolene-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction procedure. Chromatographic separation is performed on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Dantrolene is a postsynaptic muscle relaxant that acts by interfering with the release of calcium from the sarcoplasmic reticulum.[1] It is primarily used in the treatment of malignant hyperthermia, a rare but life-threatening condition triggered by certain anesthetics.[1] Additionally, it is used to manage spasticity associated with various neurological disorders. Given its critical therapeutic applications and potential for toxicity, a reliable method for the quantification of dantrolene in biological matrices is essential for pharmacokinetic and toxicokinetic studies.
LC-MS/MS has become the preferred technique for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[2][3] The use of a stable isotope-labeled internal standard, such as 5-Hydroxy dantrolene-d4, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the results.[4] This application note provides a detailed protocol for the quantification of dantrolene in human plasma using a validated LC-MS/MS method.
Experimental
Materials and Reagents
-
Dantrolene sodium (≥98% purity)
-
5-Hydroxy dantrolene-d4 (≥95% purity)[5]
-
HPLC-grade acetonitrile, methanol, and tertiary butyl methyl ether
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (UPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 30 mm).[2][6]
LC-MS/MS Conditions
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dantrolene: To be determined experimentally (e.g., precursor ion [M+H]⁺ to a specific product ion)
-
5-Hydroxy dantrolene-d4 (IS): To be determined experimentally (e.g., precursor ion [M+H]⁺ to a specific product ion)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of dantrolene and 5-Hydroxy dantrolene-d4 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the dantrolene stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the 5-Hydroxy dantrolene-d4 stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL 5-Hydroxy dantrolene-d4) and vortex briefly.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
The method was validated in accordance with the US FDA and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[7][8]
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 5-5000 ng/mL for dantrolene in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 5 ng/mL with a signal-to-noise ratio of >10.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| Low QC | 15 | ≤ 5.0 | ± 5.0 | ≤ 6.0 | ± 6.0 |
| Mid QC | 150 | ≤ 4.0 | ± 4.0 | ≤ 5.0 | ± 5.0 |
| High QC | 4000 | ≤ 3.0 | ± 3.0 | ≤ 4.0 | ± 4.0 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at the three QC levels. The extraction recovery of dantrolene was consistent and reproducible. The matrix effect was found to be negligible, demonstrating the efficiency of the sample preparation method.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 15 | 85.2 | 98.5 |
| Mid QC | 150 | 87.5 | 101.2 |
| High QC | 4000 | 86.1 | 99.8 |
Workflow Diagrams
Figure 1: Experimental workflow for dantrolene quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of dantrolene in human plasma. The use of a stable isotope-labeled internal standard, 5-Hydroxy dantrolene-d4, ensures high accuracy and precision. The simple liquid-liquid extraction procedure offers good recovery and minimal matrix effects. This validated method is well-suited for conducting pharmacokinetic studies and for the therapeutic drug monitoring of dantrolene.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 8. pure.eur.nl [pure.eur.nl]
Application Note: Therapeutic Drug Monitoring of Dantrolene using 5-Hydroxy dantrolene-d4 by LC-MS/MS
Introduction
Dantrolene is a direct-acting skeletal muscle relaxant used in the management of spasticity associated with conditions such as multiple sclerosis, cerebral palsy, and spinal cord injury. It is also the primary treatment for malignant hyperthermia, a rare but life-threatening condition triggered by certain anesthetics. Therapeutic drug monitoring (TDM) of dantrolene can be crucial for optimizing treatment in patients with chronic spasticity, ensuring therapeutic efficacy while minimizing the risk of dose-dependent side effects, such as hepatotoxicity. Dantrolene is metabolized in the liver to its major active metabolite, 5-hydroxy dantrolene.
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dantrolene in human plasma. The method employs a stable isotope-labeled internal standard, 5-Hydroxy dantrolene-d4, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle
The use of a stable isotope-labeled internal standard that is a metabolite of the parent drug, such as 5-Hydroxy dantrolene-d4, offers several advantages in TDM. Being structurally and chemically very similar to the analyte of interest, it exhibits comparable behavior during sample extraction and ionization. The mass difference allows for its distinct detection by the mass spectrometer, leading to reliable quantification. This method is based on a protein precipitation extraction of dantrolene and the internal standard from plasma, followed by analysis using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Materials and Methods
Reagents and Materials
-
Dantrolene sodium salt (Reference Standard)
-
5-Hydroxy dantrolene-d4 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm.
Sample Preparation
-
Allow all samples (calibrators, quality controls, and patient samples) and reagents to thaw to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the 5-Hydroxy dantrolene-d4 internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: (Note: These are proposed transitions and require experimental optimization)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dantrolene | 315.1 | 222.1 | 25 |
| 5-Hydroxy dantrolene-d4 (IS) | 335.1 | 238.1 | 28 |
Method Validation (Example Data)
The following tables present example data that would be expected from a fully validated method according to regulatory guidelines.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Weighting |
| Dantrolene | 5 - 2000 | >0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 15 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 200 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 1600 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low | 92.5 | 98.2 |
| High | 94.1 | 97.5 |
Visualizations
Caption: Metabolic pathway of Dantrolene.
Caption: Experimental workflow for dantrolene analysis.
Discussion
The presented LC-MS/MS method provides a reliable and sensitive approach for the therapeutic drug monitoring of dantrolene in human plasma. The use of the deuterated metabolite, 5-Hydroxy dantrolene-d4, as an internal standard is a key feature of this assay, ensuring accurate quantification by correcting for potential variability during sample processing and analysis.
The example validation data demonstrates that the method can meet the stringent requirements for bioanalytical method validation as per regulatory guidelines, with excellent linearity, precision, and accuracy over a clinically relevant concentration range. The sample preparation procedure, involving a straightforward protein precipitation step, is simple and amenable to high-throughput analysis.
Conclusion
This application note outlines a detailed protocol for the determination of dantrolene in human plasma using LC-MS/MS with 5-Hydroxy dantrolene-d4 as an internal standard. The method is suitable for therapeutic drug monitoring, aiding clinicians in optimizing dantrolene therapy for patients with chronic spasticity to enhance therapeutic outcomes and minimize adverse effects.
Application Notes and Protocols for the Bioanalysis of Dantrolene using 5-Hydroxy dantrolene-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene is a postsynaptic muscle relaxant that is used in the treatment of malignant hyperthermia, spasticity, and neuroleptic malignant syndrome. Accurate and reliable quantification of dantrolene in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the sample preparation of dantrolene and its analysis using 5-Hydroxy dantrolene-d4 as an internal standard, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The selection of an appropriate sample preparation technique is critical for removing interfering substances from the biological matrix, thereby improving the accuracy, precision, and sensitivity of the analytical method. The most common techniques employed for the extraction of dantrolene from biological samples such as plasma, serum, and tissue homogenates are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on factors such as the required limit of quantification, sample throughput, and the nature of the biological matrix.
5-Hydroxy dantrolene-d4 is a stable isotope-labeled internal standard that is structurally similar to dantrolene. Its use is highly recommended to compensate for variability in sample preparation and instrument response, leading to more accurate and precise quantification.
Sample Preparation Techniques
This section details the protocols for the three most common sample preparation techniques for dantrolene analysis.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from biological samples. It is a widely used technique due to its ease of use and high-throughput potential. Acetonitrile and methanol are common protein precipitating agents.
Experimental Protocol:
-
To 100 µL of the biological sample (e.g., plasma, serum) in a microcentrifuge tube, add 300 µL of cold acetonitrile (or methanol) containing the internal standard, 5-Hydroxy dantrolene-d4. This results in a 1:3 ratio of sample to precipitant.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Workflow Diagram:
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. LLE can provide cleaner extracts compared to protein precipitation.
Experimental Protocol:
-
To 200 µL of the biological sample in a glass tube, add the internal standard, 5-Hydroxy dantrolene-d4.
-
Add 1 mL of an appropriate organic solvent (e.g., tertiary butyl methyl ether or a mixture of ethyl acetate and n-hexane).
-
Vortex the mixture for 2 minutes to facilitate the extraction of dantrolene into the organic phase.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Workflow Diagram:
Solid-Phase Extraction (SPE)
Experimental Protocol (General):
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: To 500 µL of the biological sample, add the internal standard, 5-Hydroxy dantrolene-d4. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute dantrolene and the internal standard from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Workflow Diagram:
Quantitative Data Summary
The following tables summarize quantitative data for dantrolene analysis using different sample preparation techniques. Direct comparative studies are limited; therefore, the data is compiled from various sources.
Table 1: Protein Precipitation
| Parameter | Value | Biological Matrix | Analytical Method | Reference |
| Linearity Range | 0.1 - 3 µg/mL | Rat Plasma | HPLC-DAD | [1] |
| LLOQ | 0.1 µg/mL | Rat Plasma | HPLC-DAD | [1] |
| Extraction Recovery | >95% | Rat Plasma | HPLC-DAD | [1] |
| Matrix Effect | Not Reported | Rat Plasma | HPLC-DAD | [1] |
Table 2: Liquid-Liquid Extraction
| Parameter | Value | Biological Matrix | Analytical Method | Reference |
| Linearity Range | 25 - 2500 ng/mL | Human Plasma | UPLC-MS/MS | [2][3] |
| LLOQ | 25 ng/mL | Human Plasma | UPLC-MS/MS | [2][3] |
| Extraction Recovery | 85.2% - 92.5% | Human Plasma | UPLC-MS/MS | [2][3] |
| Matrix Effect | Not significant | Human Plasma | UPLC-MS/MS | [2][3] |
Table 3: Solid-Phase Extraction (General Comparison)
| Parameter | Value | Comments | Reference |
| Extraction Recovery | Generally high (>80%) | Highly dependent on sorbent and protocol optimization.[4] | [4][5] |
| Matrix Effect | Generally lower than PPT and LLE | SPE is effective at removing phospholipids and other matrix components.[5][6] | [5][6] |
| Process Efficiency | Can be high but is more complex than PPT | The multi-step process can be time-consuming but offers cleaner extracts. |
Method Validation Considerations
For regulatory submissions and to ensure data quality, bioanalytical methods must be validated according to guidelines from regulatory agencies such as the FDA and EMA. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The alteration of the analyte's response due to the presence of co-eluting matrix components.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The choice of sample preparation technique for dantrolene analysis is a critical step that influences the reliability and quality of the analytical data.
-
Protein precipitation is a simple and fast method suitable for high-throughput analysis, although it may result in less clean extracts and potentially higher matrix effects.
-
Liquid-liquid extraction offers a good balance between cleanliness and ease of use, providing higher recovery and reduced matrix effects compared to PPT.
-
Solid-phase extraction is the most powerful technique for removing interferences and minimizing matrix effects, leading to the cleanest extracts, but it is also the most complex and time-consuming method.
The use of 5-Hydroxy dantrolene-d4 as an internal standard is strongly recommended for all techniques to ensure the highest accuracy and precision. The selection of the optimal method will depend on the specific requirements of the study, including the desired sensitivity, throughput, and available resources. All methods should be fully validated to ensure they are fit for their intended purpose.
References
- 1. akjournals.com [akjournals.com]
- 2. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dantrolene and its Metabolite, 5-Hydroxydantrolene, in Plasma using 5-Hydroxydantrolene-d4 for Pharmacokinetic Studies
Introduction
Dantrolene is a direct-acting skeletal muscle relaxant used in the management of spasticity and malignant hyperthermia.[1][2][3] It functions by inhibiting the release of calcium from the sarcoplasmic reticulum in skeletal muscle cells.[1] Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of dantrolene to optimize dosing and ensure therapeutic efficacy. Dantrolene is primarily metabolized in the liver via oxidative and reductive pathways.[4] The major oxidative metabolite is 5-hydroxydantrolene, which also exhibits pharmacological activity.[4][5][6][7] Therefore, the simultaneous quantification of both dantrolene and 5-hydroxydantrolene in plasma is essential for a comprehensive pharmacokinetic assessment.
This application note describes a robust and sensitive bioanalytical method for the simultaneous determination of dantrolene and 5-hydroxydantrolene in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the accuracy and precision of the method, a stable isotope-labeled internal standard, 5-Hydroxydantrolene-d4, is employed. The use of a deuterated internal standard that is structurally and chemically similar to the analyte of interest minimizes variations during sample preparation and analysis, leading to more reliable results.
Metabolic Pathway of Dantrolene
Dantrolene undergoes hepatic metabolism to form its primary active metabolite, 5-hydroxydantrolene, through hydroxylation.[1][4] A simplified representation of this metabolic pathway is shown below.
Metabolic conversion of Dantrolene.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
A simple and efficient protein precipitation method is recommended for the extraction of dantrolene and 5-hydroxydantrolene from plasma samples.
-
Allow plasma samples to thaw on ice.
-
Spike 100 µL of plasma with 10 µL of the internal standard working solution (5-Hydroxydantrolene-d4).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following LC-MS/MS conditions are provided as a starting point and may require optimization based on the specific instrumentation used.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 30 mm)[8][9] |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (e.g., 80:20, v/v)[8][9] |
| Flow Rate | 0.3 mL/min[8][9] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive and/or negative mode[8][9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dantrolene | To be determined | To be determined |
| 5-Hydroxydantrolene | To be determined | To be determined |
| 5-Hydroxydantrolene-d4 | To be determined | To be determined |
Note: Specific MRM transitions should be optimized by infusing standard solutions of each analyte and the internal standard into the mass spectrometer.
Experimental Workflow
The overall experimental workflow for the pharmacokinetic analysis of dantrolene is depicted in the following diagram.
Bioanalytical workflow for dantrolene.
Data Presentation
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or ICH M10).[8][10] Key validation parameters are summarized below.
Table 3: Typical Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Calibration Range | e.g., 1 - 1000 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Should be minimized and compensated for by the internal standard |
| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative) |
Pharmacokinetic Parameters
Following successful method validation, the assay can be applied to determine the pharmacokinetic parameters of dantrolene and 5-hydroxydantrolene in plasma samples from preclinical or clinical studies.
Table 4: Example Pharmacokinetic Parameters of Dantrolene in Dogs (Oral Administration) [4]
| Parameter | 5 mg/kg Dose (Mean ± SD) | 10 mg/kg Dose (Mean ± SD) |
| Cmax (µg/mL) | 0.43 ± 0.22 | 0.65 ± 0.35 |
| Tmax (hr) | 2.0 ± 0.8 | 2.5 ± 1.0 |
| t½ (hr) | 1.26 ± 0.54 | 1.21 ± 0.49 |
| AUC (µg·hr/mL) | 3.87 ± 2.14 | 5.94 ± 3.27 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Half-life; AUC: Area under the concentration-time curve.
Conclusion
The described LC-MS/MS method utilizing 5-Hydroxydantrolene-d4 as an internal standard provides a reliable and sensitive approach for the simultaneous quantification of dantrolene and its active metabolite, 5-hydroxydantrolene, in plasma. This method is suitable for pharmacokinetic studies in various species and can aid in the development and optimization of dantrolene therapy. The use of a stable isotope-labeled internal standard is critical for achieving the high level of accuracy and precision required for bioanalytical studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Relationship between plasma concentration and effect of dantrolene sodium in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrometric Analysis of Dantrolene Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Evaluation of Oral Dantrolene in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of dantrolene in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lin2.curehunter.com [lin2.curehunter.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. prospects.wum.edu.pl [prospects.wum.edu.pl]
Application Notes and Protocols for the Analytical Method Development of Dantrolene and its Metabolites
These application notes provide detailed methodologies for the quantitative analysis of dantrolene and its primary metabolites in various biological matrices. The protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and toxicological studies of dantrolene.
Introduction
Dantrolene is a postsynaptic muscle relaxant that functions by inhibiting the release of calcium from the sarcoplasmic reticulum in muscle cells.[1] Accurate and sensitive analytical methods are crucial for determining the concentration of dantrolene and its metabolites in biological samples to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The primary metabolites of dantrolene include a pharmacologically active hydroxylated metabolite (5-hydroxydantrolene) and an acetylated metabolite.[2][3] This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of these compounds.
Analytical Methods Overview
A summary of various analytical methods for the determination of dantrolene is presented below.
| Method | Analyte(s) | Matrix | Sample Preparation | Key Parameters | Linearity Range | LLOQ |
| HPLC-UV [1] | Dantrolene | Acetonitrile/DI Water | Direct Injection | Column: Cogent Bidentate C18™, Mobile Phase: 60% DI Water / 40% Acetonitrile / 0.1% Formic Acid, Flow Rate: 1.0 mL/min, Detection: 225 nm | Not Specified | Not Specified |
| HPLC-UV [4] | Dantrolene | Methanol-Acetonitrile-Water | Direct Injection | Column: Zorbax C8, Mobile Phase: Methanol:Acetonitrile:Water (250:250:500), Detection: 315 nm | 0.08 - 0.4 mg/mL | Not Specified |
| HPLC-UV [5] | Dantrolene | Pharmaceutical Dosage Form | Dissolution in Methanol | Column: C18, Mobile Phase: Methanol:Potassium Dihydrogen Phosphate (50:50 v/v), pH 3.5, Flow Rate: 1 mL/min, Detection: 380 nm | 0.5 - 15 µg/mL | Not Specified |
| UPLC-MS/MS [6] | Dantrolene | Human Plasma | Liquid-Liquid Extraction | Column: C18 (1.7 µm, 2.1 x 30 mm), Mobile Phase: Acetonitrile:0.1% Formic Acid (80:20, v/v), Flow Rate: 0.3 mL/min, Detection: MRM | 25 - 2500 ng/mL | 25 ng/mL |
| LC-MS/MS [3] | Dantrolene, 5-hydroxydantrolene | Plasma | Not Specified | Detection: Tandem Mass Spectrometry | Not Specified | 10 ng/mL (Dantrolene), 1 ng/mL (5-hydroxydantrolene) |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction for Plasma Samples
This protocol is suitable for the extraction of dantrolene and its metabolites from plasma prior to LC-MS/MS analysis.[6][7]
Materials:
-
Plasma samples
-
Tertiary butyl methyl ether (TBME)
-
Internal Standard (IS) working solution (e.g., Citalopram)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 1 mL of tertiary butyl methyl ether.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for analysis.
Caption: Liquid-liquid extraction workflow for plasma samples.
HPLC-UV Method for Dantrolene Quantification
This method is suitable for the analysis of dantrolene in simpler matrices or pharmaceutical formulations.[1][5]
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., Cogent Bidentate C18™, 4.6 x 75 mm, 4µm)[1]
Chromatographic Conditions:
-
Mobile Phase: 60% DI Water / 40% Acetonitrile / 0.1% Formic Acid (v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 2 µL[1]
-
Detection Wavelength: 225 nm[1]
-
Column Temperature: Ambient
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram at 225 nm.
-
Quantify dantrolene based on the peak area of a standard calibration curve.
LC-MS/MS Method for Dantrolene and 5-Hydroxydantrolene
This highly sensitive and specific method is ideal for the quantification of dantrolene and its active metabolite in biological matrices.[3][6]
Instrumentation:
-
UPLC or HPLC system coupled to a tandem mass spectrometer
-
C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 30 mm)[6]
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid (80:20, v/v)[6]
-
Flow Rate: 0.3 mL/min[6]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by direct infusion of analytical standards for dantrolene, 5-hydroxydantrolene, and the internal standard.
Procedure:
-
Prepare samples using the liquid-liquid extraction protocol.
-
Equilibrate the LC-MS/MS system.
-
Inject the extracted sample.
-
Acquire data in MRM mode.
-
Process the data to determine the peak area ratios of the analytes to the internal standard.
-
Quantify the concentrations using a calibration curve prepared in the same biological matrix.
Caption: General workflow for bioanalytical method development.
Method Validation Considerations
All developed analytical methods should be validated according to regulatory guidelines (e.g., FDA, ICH). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day variability.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of the biological matrix on ionization.
-
Stability: Stability of the analytes in the biological matrix under different storage and processing conditions.
Conclusion
The protocols described provide a robust framework for the quantitative analysis of dantrolene and its metabolites. The choice of method, whether HPLC-UV or LC-MS/MS, will depend on the required sensitivity, selectivity, and the nature of the sample matrix. Proper method validation is essential to ensure reliable and accurate results for drug development and clinical studies.
References
- 1. mtc-usa.com [mtc-usa.com]
- 2. Liquid chromatography in pharmaceutical analysis VII: determination of dantrolene sodium in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel rapid formulation of intravenous dantrolene (NPJ5008) versus standard dantrolene (Dantrium®): A clinical part-randomised phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Dantrolene Sodium and Related substances by HPLC | Semantic Scholar [semanticscholar.org]
- 5. Validated Bivariate Calibration Spectrophotometric and High Performance Liquid Chromatographic Methods for Simultaneous Determination of Dantrolene Sodium and Paracetamol in Pharmaceutical Dosage Form [article.sapub.org]
- 6. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
Application of 5-Hydroxy Dantrolene-d4 in Dantrolene Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene is a postsynaptic muscle relaxant used in the treatment of malignant hyperthermia, spasticity, and neuroleptic malignant syndrome. Understanding its metabolism is crucial for optimizing therapeutic efficacy and ensuring patient safety. The primary oxidative metabolite of dantrolene is 5-hydroxy dantrolene. Accurate quantification of both the parent drug and its metabolite in biological matrices is essential for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as 5-Hydroxy dantrolene-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision by correcting for matrix effects and variations in sample processing.
This document provides detailed application notes and protocols for the use of 5-Hydroxy dantrolene-d4 in dantrolene metabolism studies.
Application Notes
5-Hydroxy dantrolene-d4 is a deuterated analog of 5-hydroxy dantrolene, the major oxidative metabolite of dantrolene. Its primary application is as an internal standard in the quantitative analysis of 5-hydroxy dantrolene in biological samples, such as plasma and urine, using LC-MS/MS. The incorporation of four deuterium atoms results in a 4 Dalton mass shift, allowing for clear differentiation between the analyte and the internal standard by the mass spectrometer, without significantly altering the chromatographic retention time or ionization efficiency.
Key Applications:
-
Pharmacokinetic (PK) Studies: Accurate determination of the concentration-time profiles of dantrolene and 5-hydroxy dantrolene in plasma or other biological fluids to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Metabolism Studies: Investigating the in vitro and in vivo metabolic pathways of dantrolene, including the rate and extent of formation of 5-hydroxy dantrolene.
-
Drug-Drug Interaction Studies: Assessing the effect of co-administered drugs on the metabolism of dantrolene.
-
Toxicology Studies: Quantifying dantrolene and its metabolites in toxicological specimens.
-
Therapeutic Drug Monitoring (TDM): Although not routinely performed for dantrolene, the methodology can be adapted for TDM in specific patient populations.
Data Presentation
Table 1: Pharmacokinetic Parameters of Dantrolene and 5-Hydroxy Dantrolene in Humans (Children)
| Parameter | Dantrolene (2.4 mg/kg IV) | 5-Hydroxy Dantrolene | Reference |
| Cmax (µg/mL) | 6.03 ± 0.93 (at 1 min post-infusion) | 0.60 ± 0.18 | [1] |
| Tmax (h) | ~0.02 (1 min post-infusion) | ~7 | [1] |
| Elimination Half-life (h) | 10.0 ± 2.6 | 9.0 ± 2.5 | [1] |
Data presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Table 2: Pharmacokinetic Parameters of Dantrolene and 5-Hydroxy Dantrolene in Dogs Following a Single Oral Dose
| Dose | Parameter | Dantrolene | 5-Hydroxy Dantrolene | Reference |
| 5 mg/kg | Cmax (µg/mL) | 0.43 | 0.073 | [2] |
| Tmax (h) | 1.26 | 2.5 | [2] | |
| AUC (µg·h/mL) | 3.87 | N/A | [2] | |
| 10 mg/kg | Cmax (µg/mL) | 0.65 | 0.073 | [2] |
| Tmax (h) | 1.21 | 2.0 | [2] | |
| AUC (µg·h/mL) | 5.94 | N/A | [2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve. N/A: Not available.
Experimental Protocols
Protocol 1: Quantitative Analysis of 5-Hydroxy Dantrolene in Human Plasma using LC-MS/MS with 5-Hydroxy Dantrolene-d4 as an Internal Standard
1. Materials and Reagents:
-
5-Hydroxy dantrolene analytical standard
-
5-Hydroxy dantrolene-d4 (Internal Standard)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of 5-Hydroxy dantrolene-d4 internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Hydroxy dantrolene | 331.1 | 285.1 | 20 |
| 5-Hydroxy dantrolene-d4 | 335.1 | 289.1 | 20 |
*Note: These are proposed MRM transitions and collision energies. Actual values must be optimized for the specific instrument used.
4. Data Analysis:
-
Quantify 5-hydroxy dantrolene by calculating the peak area ratio of the analyte to the internal standard (5-Hydroxy dantrolene-d4).
-
Generate a calibration curve using known concentrations of 5-hydroxy dantrolene spiked into a blank matrix.
Visualizations
Dantrolene Signaling Pathway
Caption: Dantrolene inhibits Ca²⁺ release from the sarcoplasmic reticulum.
Experimental Workflow for Dantrolene Metabolite Analysis
Caption: Workflow for plasma sample analysis of dantrolene metabolites.
Dantrolene Metabolic Pathway
Caption: Major metabolic pathways of dantrolene.
References
Application Note: Quantitative Analysis of Dantrolene in Biological Matrices using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene is a postsynaptic muscle relaxant used in the treatment of malignant hyperthermia, a rare but life-threatening condition triggered by certain anesthetics. It is also used to manage muscle spasticity associated with various neurological disorders. Accurate and precise quantification of dantrolene in biological matrices such as plasma, serum, and tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
The use of a stable isotope-labeled internal standard, such as deuterated dantrolene (dantrolene-d4), is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification. This application note provides detailed protocols for the quantitative analysis of dantrolene in biological matrices using a deuterated internal standard.
Experimental Protocols
Materials and Reagents
-
Dantrolene sodium salt (analytical standard)
-
Dantrolene-d4 (deuterated internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
-
Tissue homogenate (control)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
Sample Preparation
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add 20 µL of dantrolene-d4 internal standard working solution (e.g., 100 ng/mL). Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute dantrolene and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
To 500 µL of plasma, add 50 µL of dantrolene-d4 internal standard working solution (e.g., 100 ng/mL).
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
To 100 µL of tissue homogenate, add 300 µL of ice-cold acetonitrile containing the dantrolene-d4 internal standard (e.g., to a final concentration of 50 ng/mL).
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Instrumentation and LC-MS/MS Conditions
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dantrolene | 315.1 | 224.1 | 25 |
| Dantrolene-d4 | 319.1 | 224.1 (Expected) | 25 |
Note: The product ion for dantrolene-d4 is expected to be the same as the non-deuterated form as the deuterium labeling is on the phenyl ring, which is not typically involved in the primary fragmentation. This should be confirmed experimentally.
Data Presentation
Calibration Curve and Linearity
A calibration curve should be prepared in the appropriate biological matrix (e.g., drug-free plasma) over the desired concentration range.
Table 3: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Linearity (R²) |
| Dantrolene | 1 - 1000 | > 0.99 |
Accuracy and Precision
Accuracy and precision should be determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
Table 4: Intra-day and Inter-day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 5 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| Medium | 50 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| High | 500 | < 10 | 95 - 105 | < 10 | 95 - 105 |
Recovery and Matrix Effects
Extraction recovery and matrix effects should be evaluated to ensure the reliability of the method.
Table 5: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 5 | > 85 | 90 - 110 |
| High | 500 | > 85 | 90 - 110 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for dantrolene analysis.
Dantrolene's Mechanism of Action
Caption: Dantrolene's inhibitory action on the RyR1 receptor.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of dantrolene in biological matrices using a deuterated internal standard. The described LC-MS/MS methods, coupled with appropriate sample preparation techniques, offer the sensitivity, specificity, and accuracy required for demanding research and clinical applications. The use of a deuterated internal standard is paramount for mitigating matrix effects and ensuring the reliability of quantitative results. The provided protocols and data serve as a robust starting point for researchers to develop and validate their own methods for dantrolene quantification.
Application Note and Protocol: Quantitative Analysis of 5-Hydroxy Dantrolene in Biological Matrices using 5-Hydroxy Dantrolene-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of drug metabolites is a critical aspect of pharmacokinetic and toxicokinetic studies in drug development. Dantrolene, a postsynaptic muscle relaxant, is metabolized in vivo to 5-hydroxy dantrolene. Accurate quantification of this metabolite is essential for understanding the drug's disposition. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its sensitivity and specificity.[1][2][3]
The use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and precise results in LC-MS/MS assays. A deuterated internal standard, such as 5-Hydroxy Dantrolene-d4, is the ideal choice as it shares near-identical physicochemical properties with the analyte of interest.[4] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variability in sample preparation and matrix effects.[3][4] This application note provides a detailed protocol for the use of 5-Hydroxy Dantrolene-d4 as an internal standard for the quantitative determination of 5-hydroxy dantrolene in plasma.
Analytical Principle
The core principle of using a deuterated internal standard lies in the relative response ratio. A known concentration of 5-Hydroxy Dantrolene-d4 is added to all samples, calibrators, and quality control samples. The LC-MS/MS system differentiates between the analyte and the internal standard based on their mass-to-charge ratios (m/z). By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during the analytical process can be normalized, leading to highly reliable quantification.
Experimental Protocol
This protocol outlines a representative method for the analysis of 5-hydroxy dantrolene in human plasma using 5-Hydroxy Dantrolene-d4 as an internal standard.
Materials and Reagents
-
5-Hydroxy Dantrolene (Reference Standard)
-
5-Hydroxy Dantrolene-d4 (Internal Standard) - Available from suppliers like Toronto Research Chemicals.
-
Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
Preparation of Stock and Working Solutions
-
5-Hydroxy Dantrolene Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-hydroxy dantrolene in 10 mL of methanol.
-
5-Hydroxy Dantrolene-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 5-Hydroxy Dantrolene-d4 in 1 mL of methanol.
-
5-Hydroxy Dantrolene Working Solutions: Prepare serial dilutions of the stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 5-Hydroxy Dantrolene-d4 stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and inject into the LC-MS/MS system.
LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization.
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 20% B, increase to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 5-Hydroxy Dantrolene: m/z 331.1 -> 285.1 (Quantifier), 331.1 -> 152.0 (Qualifier) |
| 5-Hydroxy Dantrolene-d4: m/z 335.1 -> 289.1 (Quantifier) | |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary
The following tables represent typical validation data for a bioanalytical method using 5-Hydroxy Dantrolene-d4 as an internal standard.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| 5-Hydroxy Dantrolene | 0.5 - 500 | > 0.995 |
Table 2: Precision and Accuracy (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Low | 1.5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Mid | 75 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 400 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Low | 85 - 95 | 85 - 95 | 90 - 110 |
| High | 85 - 95 | 85 - 95 | 90 - 110 |
Conclusion
The use of 5-Hydroxy Dantrolene-d4 as an internal standard provides a robust and reliable method for the quantitative analysis of 5-hydroxy dantrolene in biological matrices by LC-MS/MS. Its co-elution and similar ionization behavior to the analyte ensure high accuracy and precision, effectively mitigating matrix effects and other sources of analytical variability. This protocol serves as a comprehensive guide for researchers and scientists in the development and validation of bioanalytical methods for dantrolene and its metabolites.
References
- 1. protocols.io [protocols.io]
- 2. protocols.io [protocols.io]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated UPLC-MS/MS Assay for the Quantification of Dantrolene in Human Plasma Using 5-Hydroxy dantrolene-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of dantrolene in human plasma. The assay utilizes a stable isotope-labeled internal standard, 5-Hydroxy dantrolene-d4, to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation procedure, and the chromatographic separation is achieved in under 5 minutes, making it suitable for high-throughput analysis in clinical and research settings. This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.
Introduction
Dantrolene is a postsynaptic muscle relaxant used in the treatment of malignant hyperthermia, neuroleptic malignant syndrome, and spasticity.[1] Accurate and precise quantification of dantrolene in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. UPLC-MS/MS offers superior sensitivity and selectivity for bioanalytical applications. The use of a stable isotope-labeled internal standard, such as 5-Hydroxy dantrolene-d4, is the gold standard for quantitative mass spectrometry as it effectively compensates for matrix effects and variations in sample processing and instrument response.[2] This application note provides a comprehensive protocol for a UPLC-MS/MS assay for dantrolene, tailored for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Dantrolene analytical standard
-
5-Hydroxy dantrolene-d4 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
UPLC-MS/MS Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
-
Analytical Column: Reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 50 mm)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of dantrolene and 5-Hydroxy dantrolene-d4 in a suitable organic solvent (e.g., DMSO or methanol).
-
Working Standard Solutions: Prepare serial dilutions of the dantrolene stock solution in 50:50 acetonitrile/water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of 5-Hydroxy dantrolene-d4 in 50:50 acetonitrile/water at an appropriate concentration.
Sample Preparation
-
Thaw human plasma samples and standard/QC samples to room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or 96-well plate for UPLC-MS/MS analysis.
UPLC Method
| Parameter | Value |
| Column | Reversed-phase C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic: 80% B |
| Run Time | < 5 minutes |
MS/MS Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Dantrolene | 315.1 | 244.1 | 0.1 | 30 | 20 |
| Dantrolene (confirmatory) | 315.1 | 160.0 | 0.1 | 30 | 25 |
| 5-Hydroxy dantrolene-d4 (IS) | 335.1 | 260.1 | 0.1 | 30 | 22 |
Note: The molecular weight of 5-Hydroxy dantrolene-d4 is 334.28 g/mol . The precursor ion for the internal standard is predicted based on the addition of a hydroxyl group (+16 Da) and four deuterium atoms (+4 Da) to the dantrolene structure, with a corresponding shift in the fragment ion.
Data Presentation
Method Validation Parameters
| Parameter | Result |
| Linearity Range | 25 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (% bias) | ± 15% |
| Inter-day Accuracy (% bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
The quantitative data presented is based on a validated method for dantrolene in human plasma, as reported in a similar study.
Diagrams
Caption: Experimental workflow for dantrolene quantification.
Caption: UPLC-MS/MS system components relationship.
Conclusion
The UPLC-MS/MS method described provides a reliable and efficient means for the quantification of dantrolene in human plasma. The use of the stable isotope-labeled internal standard, 5-Hydroxy dantrolene-d4, ensures the accuracy and precision of the results. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput applications in various research and development settings.
References
Application Note: Quantitative Determination of Dantrolene in Human Urine by LC-MS/MS Using 5-Hydroxy Dantrolene-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dantrolene is a postsynaptic muscle relaxant used in the treatment of malignant hyperthermia, neuroleptic malignant syndrome, and spasticity.[1] Monitoring its concentration in urine is crucial for pharmacokinetic studies, dosage adjustments, and understanding its metabolism and excretion. Dantrolene is metabolized in the liver, with one of its major metabolites being 5-hydroxydantrolene.[2] Both dantrolene and its metabolites are excreted in urine, partly as glucuronide conjugates.[3]
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of dantrolene in human urine. The method employs 5-Hydroxy dantrolene-d4, a stable isotope-labeled analog of the main metabolite, as an internal standard (IS) to ensure accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[4] Due to the presence of conjugated metabolites, an enzymatic hydrolysis step is incorporated to accurately measure the total (free and conjugated) dantrolene concentration.
Signaling Pathways and Logical Relationships
The analytical method is designed to accurately quantify dantrolene by using a stable isotope-labeled internal standard. The following diagram illustrates the relationship between the analyte, its major metabolite, and the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Dantrolene sodium salt (Reference Standard)
-
5-Hydroxy dantrolene-d4 (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
β-glucuronidase (from E. coli)
-
Ultrapure water
-
Human urine (drug-free)
2. Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of dantrolene and 5-Hydroxy dantrolene-d4 in methanol.
-
Working Standard Solutions: Serially dilute the dantrolene stock solution with 50:50 methanol:water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 5-Hydroxy dantrolene-d4 stock solution with 50:50 methanol:water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human urine with the dantrolene working standard solutions.
3. Sample Preparation
The following workflow outlines the sample preparation procedure for the analysis of dantrolene in urine.
Protocol:
-
Pipette 100 µL of urine (calibrator, QC, or unknown sample) into a microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL 5-Hydroxy dantrolene-d4 internal standard working solution.
-
Add 50 µL of 1 M ammonium acetate buffer (pH 6.8).
-
Add 25 µL of β-glucuronidase solution (e.g., 5000 units/mL).
-
Vortex briefly and incubate at 55°C for 60 minutes to ensure complete hydrolysis of glucuronide conjugates.[5]
-
After incubation, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
A validated LC-MS/MS method for dantrolene in human plasma can be adapted for urine analysis.[6]
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Dantrolene: m/z 315.1 → 240.1 5-Hydroxy dantrolene-d4 (IS): m/z 335.1 → 256.1 (Hypothetical, based on structure) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation and Quantitative Analysis
1. Calibration Curve
The method should be linear over a clinically relevant concentration range.
Table 2: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Dantrolene | 5 - 2500 | Linear, 1/x² | > 0.995 |
2. Accuracy and Precision
The accuracy and precision of the method should be evaluated using QC samples at multiple concentration levels.
Table 3: Intra- and Inter-Assay Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
| LLOQ | 5 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 15 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 150 | < 15% | ± 15% | < 15% | ± 15% |
| High | 2000 | < 15% | ± 15% | < 15% | ± 15% |
LLOQ: Lower Limit of Quantification
3. Matrix Effect and Recovery
The use of a stable isotope-labeled internal standard like 5-Hydroxy dantrolene-d4 is crucial to compensate for matrix effects inherent in complex biological samples like urine.
Table 4: Matrix Effect and Recovery Data
| Analyte | QC Level | Matrix Effect (%) | Recovery (%) |
| Dantrolene | Low | 95 - 105 | > 85% |
| High | 95 - 105 | > 85% |
This application note provides a detailed protocol for the sensitive and accurate quantification of dantrolene in human urine using LC-MS/MS with 5-Hydroxy dantrolene-d4 as an internal standard. The inclusion of an enzymatic hydrolysis step allows for the measurement of total dantrolene, providing a comprehensive assessment of its excretion. The method is suitable for use in clinical research and drug development settings for pharmacokinetic and metabolic studies of dantrolene.
References
- 1. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 5-Hydroxy Dantrolene-d4 by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of 5-Hydroxy dantrolene-d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor ion m/z values for 5-Hydroxy dantrolene and 5-Hydroxy dantrolene-d4?
A1: Based on their molecular formulas (5-Hydroxy dantrolene: C₁₄H₁₀N₄O₆, 5-Hydroxy dantrolene-d4: C₁₄H₆D₄N₄O₆), the recommended precursor ions to monitor in positive electrospray ionization (ESI+) mode are:
-
5-Hydroxy dantrolene: [M+H]⁺ = 331.07 m/z[1]
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5-Hydroxy dantrolene-d4: [M+H]⁺ = 335.10 m/z
Q2: How do I select the optimal product ions for the Multiple Reaction Monitoring (MRM) transitions?
A2: The optimal product ions are typically the most stable and intense fragments generated from the precursor ion upon collision-induced dissociation (CID). For 5-Hydroxy dantrolene, fragmentation is likely to occur around the hydantoin ring, the furan ring, and the nitrobenzene group. Predicting the exact fragmentation requires experimental optimization. However, based on the structure of dantrolene, common losses include water, NO₂, and fragments of the hydantoin ring. It is recommended to perform a product ion scan on a standard of 5-Hydroxy dantrolene to identify the most abundant and stable fragments.
Q3: My 5-Hydroxy dantrolene-d4 internal standard appears to have a slightly shorter retention time than the analyte. Is this normal?
A3: Yes, a slight retention time shift between a deuterated internal standard and its non-deuterated analyte is a known phenomenon in reversed-phase liquid chromatography. This "isotopic effect" is generally small and should not affect quantification as long as the peaks are consistently integrated. However, significant or variable shifts could indicate a chromatographic issue that needs to be addressed.
Q4: I am observing a signal for the unlabeled 5-Hydroxy dantrolene in my internal standard solution. What could be the cause?
A4: This could be due to two main reasons:
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Isotopic Impurity: The deuterated internal standard may contain a small percentage of the unlabeled compound from its synthesis. Check the certificate of analysis from the supplier for the isotopic purity.
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Back-Exchange: Deuterium atoms on certain positions of a molecule can exchange with protons from the solvent or matrix, a process known as back-exchange. This is more likely to occur with deuterium atoms attached to heteroatoms (O, N) or activated carbons. To minimize this, use aprotic solvents for stock solutions where possible and prepare working solutions fresh.
Q5: What are the best practices for storing 5-Hydroxy dantrolene-d4 stock solutions?
A5: To ensure the stability and integrity of your deuterated internal standard, follow these storage guidelines:
-
Solvent: Prepare stock solutions in a high-purity, anhydrous organic solvent such as methanol or acetonitrile.
-
Temperature: Store stock solutions at -20°C or lower for long-term stability.
-
Light Protection: Protect solutions from light by using amber vials or storing them in the dark.
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Moisture Prevention: Use tightly sealed containers to prevent the introduction of moisture, which can facilitate isotopic exchange.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ionization | Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. Evaluate both positive and negative ionization modes, although positive mode is generally preferred for compounds with basic nitrogen atoms. |
| Inefficient Fragmentation | Optimize the collision energy (CE) for each MRM transition. Perform a CE ramp experiment to determine the value that yields the highest product ion intensity. |
| Matrix Effects | Matrix components co-eluting with the analyte can suppress or enhance its ionization. Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Adjust the chromatographic gradient to separate the analyte from interfering matrix components. |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values. If possible, confirm the fragmentation pattern by infusing a standard solution of 5-Hydroxy dantrolene. |
Issue 2: Inaccurate or Irreproducible Quantification
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange of d4-Standard | Prepare fresh working solutions of the internal standard. Minimize the time samples spend in the autosampler. Evaluate the stability of the internal standard in the sample matrix by incubating a spiked sample over time and monitoring the response. |
| Differential Matrix Effects | Even with a co-eluting internal standard, matrix effects can sometimes differ between the analyte and the deuterated standard. Enhance sample preparation to remove more matrix components. Dilute the sample extract to reduce the concentration of interfering substances. |
| Poor Chromatography | Peak tailing or splitting can lead to inconsistent integration. Ensure the column is properly conditioned and not overloaded. Optimize the mobile phase composition and gradient. |
| Calibration Curve Issues | Ensure the calibration standards are prepared accurately and cover the expected concentration range of the samples. Use a weighted linear regression if the variance is not constant across the concentration range. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
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Spiking: To 100 µL of plasma sample, add 10 µL of 5-Hydroxy dantrolene-d4 internal standard working solution (concentration will depend on the expected analyte concentration). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
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Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
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Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for your specific instrumentation and application.
Liquid Chromatography (LC) Parameters
| Parameter | Recommendation |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommendation |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Proposed MRM Transitions
Note: These are predicted transitions and should be experimentally verified.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Hydroxy dantrolene | 331.1 | To be determined | To be optimized |
| 5-Hydroxy dantrolene-d4 | 335.1 | To be determined | To be optimized |
Visualizations
Caption: Experimental workflow for the analysis of 5-Hydroxy dantrolene.
Caption: Troubleshooting logic for inaccurate quantification.
References
troubleshooting poor signal intensity of 5-Hydroxy dantrolene-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with 5-Hydroxy dantrolene-d4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-Hydroxy dantrolene-d4 and what is its primary application?
5-Hydroxy dantrolene-d4 is the deuterium-labeled version of 5-Hydroxy dantrolene, a metabolite of the muscle relaxant dantrolene. Its primary application is as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of 5-Hydroxy dantrolene in biological matrices.[1]
Q2: What are the common causes of poor signal intensity for 5-Hydroxy dantrolene-d4?
Poor signal intensity of 5-Hydroxy dantrolene-d4 can stem from several factors, including:
-
Suboptimal Mass Spectrometry Parameters: Incorrect mass transition settings, inadequate ionization, or non-optimized source parameters.
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Chromatographic Issues: Poor peak shape, co-elution with interfering substances, or inadequate separation from matrix components.
-
Sample Preparation Inefficiencies: Low extraction recovery, degradation of the analyte during preparation, or the presence of matrix effects.
-
Internal Standard Stability and Purity: Degradation of the deuterated standard over time, improper storage, or impurities in the standard.
-
Instrument Performance: A dirty ion source, detector fatigue, or general instrument malfunction.
Q3: How can I verify the purity and concentration of my 5-Hydroxy dantrolene-d4 standard?
It is crucial to verify the integrity of your internal standard. You can assess the purity and confirm the concentration of your 5-Hydroxy dantrolene-d4 solution by:
-
Preparing a fresh stock solution: Dilute the standard in a pure solvent and inject it directly into the mass spectrometer (infusion) or run it through your LC system to check for the expected mass and signal intensity.
-
Checking for the presence of the unlabeled analyte: Monitor the mass transition for the unlabeled 5-Hydroxy dantrolene in your d4 standard solution. A significant signal for the unlabeled compound indicates contamination.
-
Comparing with a new lot: If available, compare the signal intensity of your current lot with a new, unopened lot of the standard.
Troubleshooting Guides
Below are detailed troubleshooting guides for common issues leading to poor signal intensity of 5-Hydroxy dantrolene-d4.
Suboptimal Mass Spectrometry (MS) Parameters
Poor signal intensity is often traced back to the settings of the mass spectrometer. It is essential to optimize these parameters for 5-Hydroxy dantrolene-d4.
Experimental Protocol: MS Parameter Optimization
-
Prepare a standard solution: Prepare a 100 ng/mL solution of 5-Hydroxy dantrolene-d4 in a 50:50 mixture of acetonitrile and water.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Optimize Parent Ion Detection: In full scan mode, identify the protonated molecular ion ([M+H]+) for 5-Hydroxy dantrolene-d4. The expected m/z will be higher than the unlabeled compound due to the deuterium atoms.
-
Optimize Fragmentation: Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Optimize MS/MS Parameters: Systematically adjust the following parameters to maximize the signal intensity of the selected parent-to-fragment ion transition (MRM transition):
-
Cone Voltage / Declustering Potential
-
Collision Energy
-
Source Temperature
-
Gas Flows (Nebulizer, Heater, and Cone)
-
Table 1: Example MS Parameters for Dantrolene Analysis (Adaptable for 5-Hydroxy dantrolene-d4)
| Parameter | Dantrolene | Paracetamol | Internal Standard (Citalopram) |
| Ionization Mode | ESI Positive/Negative | ESI Positive/Negative | ESI Positive |
| MRM Transition (m/z) | 315.1 > 241.1 | 152.1 > 110.1 | 325.2 > 262.1 |
| Cone Voltage (V) | 30 | 25 | 35 |
| Collision Energy (eV) | 20 | 15 | 20 |
Source: Adapted from a UPLC-MS/MS method for dantrolene and paracetamol.[2] Note that these are starting points and should be optimized for 5-Hydroxy dantrolene-d4.
Troubleshooting Workflow for MS Parameters
Caption: Workflow for optimizing mass spectrometry parameters.
Chromatographic Issues
Effective chromatographic separation is critical to minimize matrix effects and ensure a strong, reproducible signal.
Experimental Protocol: Chromatographic Method Development
-
Column Selection: Start with a C18 reversed-phase column, as these are commonly used for dantrolene and its metabolites.[2]
-
Mobile Phase Optimization:
-
Aqueous Phase (A): Water with 0.1% formic acid is a common choice to promote ionization in positive mode.
-
Organic Phase (B): Acetonitrile or methanol. Acetonitrile often provides sharper peaks.
-
-
Gradient Elution: Develop a gradient to ensure that 5-Hydroxy dantrolene-d4 elutes in a region with minimal matrix interference. A typical gradient might run from 10% to 90% organic phase over several minutes.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is a good starting point for standard analytical columns.
Table 2: Example Chromatographic Conditions for Dantrolene Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 1.7 µm, 2.1 x 30 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Isocratic (80% B) or a linear gradient |
Source: Adapted from a UPLC-MS/MS method for dantrolene.[2]
Logical Diagram for Troubleshooting Chromatographic Issues
Caption: Troubleshooting logic for chromatographic problems.
Sample Preparation and Matrix Effects
Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a common cause of poor and irreproducible signal intensity.
Experimental Protocol: Assessing Matrix Effects
-
Prepare three sets of samples:
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Set 1 (Neat Solution): 5-Hydroxy dantrolene-d4 in a clean solvent.
-
Set 2 (Post-Extraction Spike): Blank matrix extract spiked with 5-Hydroxy dantrolene-d4 at the same concentration as Set 1.
-
Set 3 (Matrix-Matched Standard): Blank matrix spiked with 5-Hydroxy dantrolene-d4 before the extraction process.
-
-
Analyze and Compare: Analyze all three sets and compare the peak areas.
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
Extraction Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression or enhancement.
Table 3: Common Sample Preparation Techniques for Biological Matrices
| Technique | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Simple, fast, and inexpensive. | May not remove all matrix components, leading to higher matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte into an immiscible organic solvent. | Cleaner extracts than PPT, reducing matrix effects. | More labor-intensive and requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Using a solid sorbent to retain and elute the analyte. | Provides the cleanest extracts, significantly reducing matrix effects. | More complex method development and can be more expensive. |
A study on dantrolene in human plasma utilized liquid-liquid extraction with tertiary butyl methyl ether.[2]
Signaling Pathway-Style Diagram of Matrix Effects
Caption: The mechanism of ion suppression due to matrix effects.
Stability of 5-Hydroxy Dantrolene-d4
The stability of the deuterated internal standard is critical for accurate quantification.
Key Considerations for Stability:
-
Storage: Store the stock solution and working solutions at the recommended temperature (typically -20°C or -80°C) in tightly sealed containers to prevent degradation and solvent evaporation.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions. Aliquot the stock solution into smaller volumes for daily use.
-
pH Stability: A study on dantrolene showed that its stability is pH-dependent, with maximum stability observed at pH 7.4.[3] Extreme pH conditions during sample preparation or in the final extract could potentially affect the stability of 5-Hydroxy dantrolene-d4.
-
Deuterium Exchange: While less common for aryl-deuterated compounds, deuterium exchange can sometimes occur under certain pH or temperature conditions. This would lead to a decrease in the d4 signal and an increase in the signal for lower deuterated or unlabeled species.
By systematically addressing these potential issues, researchers can effectively troubleshoot and resolve problems of poor signal intensity for 5-Hydroxy dantrolene-d4, leading to more accurate and reliable experimental results.
References
Technical Support Center: Quantification of Dantrolene Using 5-Hydroxy dantrolene-d4
Welcome to the technical support center for the bioanalysis of dantrolene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing matrix effects and other common challenges encountered during the quantification of dantrolene using 5-Hydroxy dantrolene-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard, such as 5-Hydroxy dantrolene-d4, recommended for dantrolene quantification?
A1: Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] Since 5-Hydroxy dantrolene-d4 is structurally and chemically very similar to the metabolite of dantrolene (5-hydroxydantrolene), and by extension to dantrolene itself, it exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[2][3] This allows it to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of dantrolene.[4]
Q2: What are matrix effects and how do they affect dantrolene quantification?
A2: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting components from the sample matrix (e.g., plasma, urine).[5] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[4] In the analysis of dantrolene from biological samples, endogenous substances like phospholipids can co-elute and cause significant matrix effects.[6]
Q3: What are the common sample preparation techniques to minimize matrix effects for dantrolene analysis?
A3: Common sample preparation techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[7] This method is effective but may not remove all interfering substances.[6]
-
Liquid-Liquid Extraction (LLE): This technique separates dantrolene from the aqueous sample matrix into an immiscible organic solvent based on its physicochemical properties. LLE can provide a cleaner extract than PPT.[6][8]
-
Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away. This method is highly effective at reducing matrix effects.[6]
Q4: Can I use a non-deuterated structural analog as an internal standard for dantrolene?
A4: While structural analogs can be used, they are not ideal. A good structural analog internal standard should have similar chemical and physical properties to the analyte.[9] However, even small structural differences can lead to variations in chromatographic retention time and ionization response, which may not fully compensate for matrix effects as effectively as a stable isotope-labeled internal standard.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of dantrolene.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Potential Cause | Troubleshooting Step |
| Peak Tailing | Active sites on the column; Column degradation; Contamination | 1. Use a new guard column or column. 2. Ensure mobile phase pH is appropriate for the column. 3. Flush the column with a strong solvent. |
| Peak Fronting | Column overload; Incompatible injection solvent | 1. Dilute the sample. 2. Ensure the injection solvent is similar in composition to the mobile phase. |
| Split Peaks | Clogged frit or void in the column; Co-elution of an interfering substance | 1. Replace the column. 2. Optimize chromatographic conditions to improve separation.[10] |
Issue 2: High Variability in Results (Poor Precision)
| Symptom | Potential Cause | Troubleshooting Step |
| Inconsistent analyte/IS peak area ratio | Inconsistent sample preparation; Variable matrix effects between samples | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Improve sample cleanup to remove more matrix components.[6] 3. Verify the stability of the analyte and internal standard in the processed samples. |
| Drifting retention times | Changes in mobile phase composition; Column temperature fluctuations; Column degradation | 1. Prepare fresh mobile phase. 2. Ensure the column oven is maintaining a stable temperature. 3. Replace the column if retention times continue to shift.[10] |
Issue 3: Ion Suppression or Enhancement
| Symptom | Potential Cause | Troubleshooting Step |
| Low analyte and/or internal standard response | Co-eluting matrix components suppressing ionization | 1. Improve Chromatographic Separation: Modify the gradient or mobile phase to separate dantrolene and 5-Hydroxy dantrolene-d4 from the suppression zone.[11] 2. Enhance Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove interfering phospholipids.[6] 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening the suppression effect.[5] |
| Inconsistent internal standard response across samples | Differential matrix effects in individual samples | 1. Re-evaluate the sample preparation method for robustness. 2. Investigate the composition of the problematic samples if possible. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard, 5-Hydroxy dantrolene-d4.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method for Dantrolene and 5-Hydroxy dantrolene-d4
The following table summarizes typical LC-MS/MS parameters for the analysis of dantrolene. These should be optimized for your specific instrumentation.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (Negative mode is often reported for dantrolene)[7] |
| MRM Transitions | Dantrolene: To be optimized5-Hydroxy dantrolene-d4: To be optimized |
| Collision Energy | To be optimized for each transition |
| Cone Voltage | To be optimized |
Quantitative Data Summary
The following table presents a summary of pharmacokinetic parameters for dantrolene from a study in dogs.
| Dose | Cmax (µg/mL) | t1/2 (h) | AUC (µg·h/mL) |
| 5 mg/kg | 0.43 | 1.26 | 3.87 |
| 10 mg/kg | 0.65 | 1.21 | 5.94 |
Data from a pharmacokinetic study in dogs. Note the large standard deviations and wide ranges observed between individuals in the study.
Visualizations
Caption: Experimental workflow for dantrolene quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromforum.org [chromforum.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination and tissue distribution studies of dantrolene sodium with hydroxypropyl-β-cyclodextrin in rat tissue by HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Isotopic Interference with 5-Hydroxy Dantrolene-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic interference when using 5-Hydroxy dantrolene-d4 as an internal standard in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using 5-Hydroxy dantrolene-d4 as an internal standard?
A1: Isotopic interference occurs when the mass spectral signal of the analyte (5-Hydroxy dantrolene) overlaps with the signal of its deuterated internal standard (5-Hydroxy dantrolene-d4). This can happen due to the natural abundance of stable isotopes (e.g., ¹³C) in the 5-Hydroxy dantrolene molecule. These naturally occurring heavier isotopes create small peaks at mass-to-charge ratios (m/z) of M+1, M+2, etc., relative to the main monoisotopic peak (M). When a deuterated internal standard with a small mass difference from the analyte is used (like d4), the M+4 isotope peak of the analyte can co-elute and interfere with the monoisotopic peak of the 5-Hydroxy dantrolene-d4 internal standard.
Q2: How can I recognize isotopic interference in my data?
A2: Isotopic interference typically manifests as:
-
Inaccurate quantification: Especially at low concentrations of the analyte, where the contribution from the analyte's isotope peak to the internal standard's signal is more significant. This can lead to a non-linear calibration curve with a positive bias at the lower end.
-
Distorted peak shapes: For the internal standard, particularly at high concentrations of the analyte.
-
Inaccurate isotope ratios: If you are performing stable isotope labeling studies.
Q3: What are the primary causes of isotopic interference with 5-Hydroxy dantrolene-d4?
A3: The primary causes include:
-
Natural Isotopic Abundance: The inherent presence of heavier isotopes in the elemental composition of 5-Hydroxy dantrolene.
-
Mass Overlap: Insufficient mass difference between the analyte and the deuterated internal standard. With a d4 standard, the M+4 peak of the analyte can overlap with the M peak of the internal standard.
-
Co-elution: If the analyte and internal standard are not chromatographically separated, the isotopic peaks of the analyte will directly interfere with the signal of the internal standard.
Troubleshooting Guides
This section provides structured guidance to address specific issues you may encounter during your experiments.
Issue 1: Non-Linear Calibration Curve at Low Concentrations
-
Symptom: Your calibration curve for 5-Hydroxy dantrolene is non-linear, showing a positive bias at the lower concentration points.
-
Potential Cause: The isotopic peaks of 5-Hydroxy dantrolene are contributing to the signal of the 5-Hydroxy dantrolene-d4 internal standard, leading to an artificially high internal standard response at low analyte concentrations.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Chromatographic Separation | Modify your LC gradient to achieve baseline separation between 5-Hydroxy dantrolene and 5-Hydroxy dantrolene-d4. Even a slight separation can minimize the impact of isotopic interference. |
| 2 | Adjust Mass Spectrometer Resolution | If your instrument allows, increase the mass resolution to better distinguish between the analyte's isotopic peak and the internal standard's monoisotopic peak. |
| 3 | Mathematical Correction | Employ isotopic correction algorithms. These software tools can subtract the contribution of naturally abundant isotopes from the measured signal, providing a more accurate representation of the true internal standard concentration.[1][2][3] |
| 4 | Use a Higher Deuterated Standard | If the issue persists and is critical for your assay, consider using an internal standard with a higher degree of deuteration (e.g., d7 or d8) to increase the mass difference and reduce the likelihood of overlap. |
Issue 2: Inaccurate Quantification Across the Entire Calibration Range
-
Symptom: Consistently inaccurate quantification of 5-Hydroxy dantrolene, with high variability between replicate injections.
-
Potential Cause: In addition to isotopic interference, you may be experiencing differential matrix effects due to incomplete co-elution of the analyte and the internal standard.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Evaluate Co-elution | Carefully examine the chromatograms of the analyte and internal standard. Ensure they have identical retention times and peak shapes. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. |
| 2 | Optimize Sample Preparation | Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to minimize matrix components that can cause ion suppression or enhancement. |
| 3 | Matrix Effect Study | Conduct a post-column infusion experiment to identify regions of significant ion suppression or enhancement in your chromatogram. Adjust your chromatography to ensure that both the analyte and internal standard elute in a region of minimal matrix effects. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol describes a general procedure for the extraction of 5-Hydroxy dantrolene from plasma samples.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of 5-Hydroxy dantrolene-d4 working solution (concentration will depend on the expected analyte concentration range) to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis of 5-Hydroxy Dantrolene
This is a representative UPLC-MS/MS method. Optimization for your specific instrumentation is recommended.
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table below |
Illustrative MRM Transitions:
Note: These are illustrative m/z values based on the known structure of dantrolene and its hydroxylated metabolite. Actual values should be optimized on your instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Hydroxy dantrolene | 331.1 | 285.1 | 20 |
| 5-Hydroxy dantrolene-d4 | 335.1 | 289.1 | 20 |
Quantitative Data Summary
The following table presents hypothetical data illustrating the effect of isotopic interference on the quantification of 5-Hydroxy dantrolene and the improvement after applying a mathematical correction algorithm.
| Analyte Concentration (ng/mL) | Measured IS Area (Uncorrected) | Measured IS Area (Corrected) | Calculated Concentration (Uncorrected) (ng/mL) | Calculated Concentration (Corrected) (ng/mL) | % Deviation (Uncorrected) |
| 1 | 10500 | 10050 | 1.2 | 1.01 | +20% |
| 5 | 10600 | 10100 | 5.3 | 5.05 | +6% |
| 10 | 10750 | 10200 | 10.4 | 10.1 | +4% |
| 50 | 11500 | 11000 | 51.5 | 50.5 | +3% |
| 100 | 12500 | 12000 | 103 | 101 | +3% |
Visualizations
Dantrolene Signaling Pathway
Caption: Dantrolene's mechanism of action on the ryanodine receptor.
Experimental Workflow for Isotopic Interference Correction
Caption: Workflow for sample analysis and data correction.
Logical Relationship for Troubleshooting
Caption: Troubleshooting decision tree for inaccurate quantification.
References
minimizing ion suppression for dantrolene analysis with an internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for dantrolene analysis with an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my dantrolene analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of dantrolene and its internal standard (IS) in the mass spectrometer's ion source. This interference can lead to a decreased instrument response, resulting in inaccurate and imprecise quantification, and potentially false-negative results.[1][2]
Q2: What are the common sources of ion suppression in bioanalytical methods for dantrolene?
A2: Common sources of ion suppression in the analysis of dantrolene from biological matrices include:
-
Phospholipids: Abundant in plasma and serum samples, phospholipids are notorious for causing significant ion suppression, particularly in electrospray ionization (ESI).[1][3]
-
Salts and Endogenous Small Molecules: High concentrations of salts and other small endogenous molecules in biological fluids can also interfere with the ionization process.
-
Formulation Excipients: If analyzing samples from formulation studies, excipients can co-elute and cause ion suppression.
Q3: What is the best type of internal standard to use for dantrolene analysis to minimize ion suppression?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of dantrolene (e.g., dantrolene-d5). A SIL-IS has nearly identical physicochemical properties to dantrolene, meaning it will co-elute and experience the same degree of ion suppression.[4] This co-elution allows for accurate correction of signal variability. However, a commercially available SIL-IS for dantrolene is not readily found. In its absence, a structural analog that is not expected to be present in the sample can be used, but it may not co-elute perfectly and thus may not fully compensate for matrix effects. Citalopram has been used as an internal standard in a published UPLC-MS/MS method for dantrolene.[5][6]
Q4: How can I assess the extent of ion suppression in my dantrolene method?
A4: The matrix effect can be qualitatively and quantitatively assessed. A common qualitative method is the post-column infusion experiment .[7][8][9][10] For quantitative assessment, the post-extraction spike method is widely used to calculate the matrix factor (MF).[2] An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Troubleshooting Guides
Issue 1: Poor sensitivity and inconsistent results for dantrolene.
This is a common symptom of significant ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent dantrolene results.
Detailed Steps:
-
Assess Matrix Effect:
-
Qualitative Assessment (Post-Column Infusion): Infuse a standard solution of dantrolene and your internal standard post-column while injecting an extracted blank matrix sample. Dips in the baseline signal indicate regions of ion suppression.
-
Quantitative Assessment (Post-Extraction Spike): Compare the peak area of dantrolene and the IS spiked into an extracted blank matrix with the peak area of the standards in a neat solution at the same concentration. Calculate the Matrix Factor (MF). An MF significantly different from 1 confirms a matrix effect.
-
-
Optimize Sample Preparation: The goal is to remove interfering matrix components, especially phospholipids.
-
Protein Precipitation (PPT): A simple and fast method, but often yields the least clean extracts and may not effectively remove phospholipids.[11]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. A published method for dantrolene in human plasma uses LLE with tertiary butyl methyl ether.[5][6]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by effectively removing both proteins and phospholipids.[3][11]
Table 1: Comparison of Sample Preparation Techniques
-
| Technique | Pros | Cons | Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | Least effective at removing interferences | Low[11] |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and some phospholipids | Can be labor-intensive, requires solvent optimization | Moderate[3] |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, high recovery | More complex method development, can be more expensive | High[3][11][12] |
-
Optimize Chromatography:
-
Increase Chromatographic Resolution: Use a longer column or a column with a smaller particle size (e.g., UPLC) to separate dantrolene and the IS from co-eluting matrix components.
-
Modify Mobile Phase: Adjusting the organic solvent, pH, or adding modifiers can alter the retention times of interfering compounds relative to dantrolene.
-
-
Re-assess Matrix Effect: After optimization, repeat the matrix effect assessment to confirm that ion suppression has been minimized to an acceptable level (typically, the coefficient of variation of the matrix factor across different lots of matrix should be <15%).
Issue 2: Internal standard does not adequately compensate for signal variability.
This often occurs when using a structural analog IS that does not co-elute with dantrolene.
Logical Relationship Diagram:
Caption: Decision process for addressing inadequate internal standard performance.
Recommendations:
-
Verify Co-elution: Overlay the chromatograms of dantrolene and the internal standard from an extracted sample. If they are not co-eluting, they are likely experiencing different degrees of ion suppression.
-
Adjust Chromatography: Modify the gradient, mobile phase composition, or column chemistry to achieve co-elution.
-
Select a Different Internal Standard: If co-elution cannot be achieved, select a new structural analog IS with physicochemical properties (e.g., pKa, logP) more similar to dantrolene.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
Objective: To quantify the degree of ion suppression or enhancement for dantrolene and the internal standard.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of dantrolene and the IS at low and high concentrations in the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Obtain at least six different lots of blank biological matrix (e.g., human plasma). Process these blank samples using your established sample preparation method. Spike the extracted matrix with dantrolene and the IS to the same low and high concentrations as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with dantrolene and the IS at the same low and high concentrations before extraction. Process these samples using your established method. (This set is used to determine recovery).
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak areas for dantrolene and the IS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Dantrolene) / (MF of IS)
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) for Dantrolene in Human Plasma
This protocol is adapted from a published method.[5][6]
Materials:
-
Human plasma samples
-
Dantrolene and Citalopram (IS) stock solutions
-
Tertiary butyl methyl ether
-
Acetonitrile
-
0.1% Formic acid in water
Procedure:
-
To 200 µL of plasma in a microcentrifuge tube, add 25 µL of the citalopram internal standard solution.
-
Add 1 mL of tertiary butyl methyl ether.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., acetonitrile: 0.1% formic acid (80:20, v/v)).
-
Vortex for 30 seconds.
-
Inject into the LC-MS/MS system.
Table 2: Example LC-MS/MS Parameters for Dantrolene Analysis
| Parameter | Setting |
| LC Column | C18 (e.g., 1.7 µm, 2.1 x 30 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (e.g., 80% B) or a shallow gradient |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive and Negative (Dantrolene can ionize in both)[5][6] |
| MRM Transitions | To be optimized for dantrolene and the chosen IS |
References
- 1. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of sample preparation approaches for phospholipids profiling in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. researchgate.net [researchgate.net]
- 10. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Ensuring the Stability of 5-Hydroxy Dantrolene-d4
Welcome to the technical support center for 5-Hydroxy dantrolene-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of 5-Hydroxy dantrolene-d4 throughout your sample processing workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that could affect the stability of 5-Hydroxy dantrolene-d4 during sample processing?
The stability of 5-Hydroxy dantrolene-d4 can be influenced by several factors, similar to its parent compound, dantrolene, and other deuterated molecules.[1][2] Key factors include:
-
pH: Dantrolene, the parent compound, exhibits maximum stability at a neutral pH of 7.4.[3][4] Deviations into acidic or alkaline conditions can lead to hydrolysis and degradation.[3][4][5] It is crucial to maintain a stable pH during sample collection, extraction, and storage.
-
Temperature: Elevated temperatures can accelerate the degradation of the analyte.[2] Samples should be kept on ice or at controlled low temperatures during processing, and stored at -20°C or -80°C for long-term stability.
-
Light Exposure: Like many pharmaceutical compounds, exposure to light, particularly UV light, can potentially lead to photodegradation. It is advisable to use amber vials and minimize light exposure during handling.
-
Enzymatic Degradation: Biological matrices such as plasma or tissue homogenates contain enzymes that can metabolize or degrade the analyte. Rapid processing at low temperatures and the use of enzyme inhibitors, if necessary, can mitigate this.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of sensitive compounds. It is recommended to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on a molecule can sometimes exchange with hydrogen atoms from the surrounding solvent, particularly under acidic or basic conditions.[6] While the deuterium atoms in 5-Hydroxy dantrolene-d4 are on a stable part of the molecule, it is a factor to be aware of, especially during method development.
Q2: I am observing a decreasing signal for 5-Hydroxy dantrolene-d4 in my processed samples over time. What could be the cause?
A decreasing signal over time is a classic indicator of analyte instability. The following troubleshooting workflow can help identify the root cause:
Caption: Troubleshooting workflow for a decreasing analytical signal.
Q3: How should I properly store stock solutions and biological samples containing 5-Hydroxy dantrolene-d4?
Proper storage is critical for maintaining the integrity of your analyte.
-
Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent. Store them in tightly sealed, amber glass vials at -20°C or -80°C.
-
Biological Samples: After collection, plasma or other biological samples should be processed as quickly as possible. If immediate analysis is not possible, samples should be frozen and stored at -80°C.[7] Avoid long-term storage at -20°C if possible, as degradation can still occur over extended periods.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 5-Hydroxy dantrolene-d4.
Issue 1: High Variability in Quality Control (QC) Sample Results
-
Possible Cause: Inconsistent sample processing, analyte instability under bench-top conditions, or issues with the internal standard.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all samples (calibrators, QCs, and unknowns) are processed identically and for a consistent duration.
-
Bench-Top Stability Test: Perform a bench-top stability experiment to determine how long the analyte is stable at room temperature in the biological matrix. (See Experimental Protocols).
-
Internal Standard Check: Verify the purity and concentration of the internal standard solution. Ensure the internal standard is added consistently to all samples.
-
Issue 2: Poor Recovery During Sample Extraction
-
Possible Cause: Sub-optimal extraction solvent, incorrect pH during extraction, or analyte degradation during the extraction process.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Test different organic solvents or solvent mixtures to find the one that provides the highest and most consistent recovery.
-
Adjust pH: Since 5-Hydroxy dantrolene is a metabolite of a weakly acidic drug, adjusting the pH of the sample before extraction can significantly impact recovery. Experiment with slight acidification or basification.
-
Minimize Extraction Time: Keep the extraction process as short as possible and perform it at a low temperature to minimize degradation.
-
Data Presentation
The following tables summarize expected outcomes from stability experiments. These are templates to be filled with your experimental data.
Table 1: Freeze-Thaw Stability of 5-Hydroxy Dantrolene-d4 in Human Plasma
| Number of Freeze-Thaw Cycles | Low QC Concentration (ng/mL) | % Nominal | High QC Concentration (ng/mL) | % Nominal |
| 0 (Baseline) | Enter Data | 100% | Enter Data | 100% |
| 1 | Enter Data | Calculate | Enter Data | Calculate |
| 3 | Enter Data | Calculate | Enter Data | Calculate |
| 5 | Enter Data | Calculate | Enter Data | Calculate |
Table 2: Bench-Top Stability of 5-Hydroxy Dantrolene-d4 in Human Plasma at Room Temperature
| Time (hours) | Low QC Concentration (ng/mL) | % Remaining | High QC Concentration (ng/mL) | % Remaining |
| 0 | Enter Data | 100% | Enter Data | 100% |
| 2 | Enter Data | Calculate | Enter Data | Calculate |
| 4 | Enter Data | Calculate | Enter Data | Calculate |
| 8 | Enter Data | Calculate | Enter Data | Calculate |
| 24 | Enter Data | Calculate | Enter Data | Calculate |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
Objective: To determine the stability of 5-Hydroxy dantrolene-d4 in a biological matrix after multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation: Spike a pool of the relevant biological matrix (e.g., human plasma) with 5-Hydroxy dantrolene-d4 at two concentrations (low and high QC levels). Aliquot these samples into multiple vials.
-
Baseline Analysis: Analyze one set of freshly prepared QC samples (Cycle 0) to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
After thawing, refreeze the samples at -80°C for at least 12 hours before the next cycle.
-
-
Analysis: After 1, 3, and 5 freeze-thaw cycles, analyze the QC samples and compare the measured concentrations to the baseline (Cycle 0) values.
-
Acceptance Criteria: The mean concentration at each cycle should be within ±15% of the baseline concentration.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 5. tsijournals.com [tsijournals.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics of Dantrolene in the Plasma Exchange Treatment of Malignant Hyperthermia in a 14-Year-Old Chinese Boy: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Dantrolene Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of dantrolene is critical for pharmacokinetic studies, formulation development, and quality control. The use of a stable isotope-labeled internal standard, such as 5-Hydroxy dantrolene-d4, is best practice for LC-MS/MS-based bioanalytical methods, ensuring the highest accuracy and precision. This guide provides a comparative overview of various validated analytical methods for dantrolene, with a focus on a proposed LC-MS/MS method using 5-Hydroxy dantrolene-d4 and contrasting it with alternative techniques.
Method Comparison: Performance Characteristics
The choice of an analytical method depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the performance characteristics of different validated methods for dantrolene determination.
| Parameter | LC-MS/MS with 5-Hydroxy dantrolene-d4 (Proposed) | RP-HPLC-UV[1] | Spectrofluorimetry[2] | UPLC-MS/MS (with Citalopram IS)[3] |
| Linearity Range | To be determined | 2.5 - 12.5 µg/mL | 0.05 - 2.0 µg/mL | 25 - 2500 ng/mL |
| Correlation Coefficient (r²) | >0.99 | 0.9998 | 0.9998 | >0.99 |
| Limit of Detection (LOD) | Expected to be in the low ng/mL or pg/mL range | Not Reported | 0.010 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | Expected to be in the low ng/mL range | Not Reported | 0.031 µg/mL | 25 ng/mL |
| Accuracy (% Recovery) | To be determined | 99.81% - 100.19% | Not Reported | Within 15% of nominal |
| Precision (%RSD) | <15% | 0.3704% | Not Reported | <15% |
| Internal Standard | 5-Hydroxy dantrolene-d4 | None | None | Citalopram |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the experimental protocols for the compared methods.
Proposed LC-MS/MS Method with 5-Hydroxy dantrolene-d4
While a specific published method using 5-Hydroxy dantrolene-d4 was not identified in the initial search, a typical protocol would involve the following steps. 5-Hydroxy dantrolene-d4 is a deuterium-labeled analog of a dantrolene metabolite, making it an ideal internal standard for mass spectrometry-based quantification of dantrolene in biological matrices.[4][5]
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of internal standard working solution (5-Hydroxy dantrolene-d4 in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Dantrolene: To be determined (e.g., precursor ion > product ion)
-
5-Hydroxy dantrolene-d4: To be determined (e.g., precursor ion > product ion)
-
Alternative Method 1: RP-HPLC-UV[1]
-
Chromatographic System: A Phenomenex Luna C18 column (250 mm × 4.6 mm, 5µm).
-
Mobile Phase: Acetonitrile: Water with 0.1% Triethylamine (30:70 v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 380 nm.
-
Sample Preparation: A stock solution of dantrolene is prepared and diluted to the desired concentrations in the mobile phase.
Alternative Method 2: Spectrofluorimetry[2]
-
Principle: Based on the formation of a highly fluorescent product of dantrolene via its reduction using a Zn/HCl system.
-
Procedure:
-
A stock solution of dantrolene is prepared in ethanol.
-
An aliquot of the stock solution is added to a flask with distilled water.
-
32% HCl and Zinc dust are added to initiate the reduction.
-
The mixture is allowed to react for 20 minutes and then filtered.
-
The filtrate is diluted to the final volume with distilled water.
-
-
Measurement: The fluorescence is measured at an emission wavelength of 344 nm after excitation at 279 nm.
Alternative Method 3: UPLC-MS/MS with Citalopram Internal Standard[3]
-
Sample Preparation: Liquid-liquid extraction with tertiary butyl methyl ether.
-
LC Column: Reversed-phase C18 column (1.7 µm, 2.1 × 30 mm).
-
Mobile Phase: Acetonitrile: 0.1% formic acid (80:20, v/v) in an isocratic mode.
-
Flow Rate: 0.3 mL/min.
-
Internal Standard: Citalopram.
-
Detection: Tandem mass spectrometry with both positive and negative electrospray ionization (ESI) in multiple-reaction monitoring (MRM) mode.
Visualizing the Workflow and Validation Process
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and logical relationships in method validation.
Caption: Experimental workflow for the quantification of dantrolene in plasma using LC-MS/MS with 5-Hydroxy dantrolene-d4 as an internal standard.
Caption: Logical relationship of key parameters for the validation of an analytical method.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Green spectrofluorimetric assay of dantrolene sodium via reduction method: application to content uniformity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle: 5-Hydroxy Dantrolene-d4 Versus Other Internal Standards for Precise Dantrolene Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of dantrolene, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of 5-Hydroxy dantrolene-d4 with other internal standards, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable standard for your analytical needs.
Dantrolene, a postsynaptic muscle relaxant, is a critical therapeutic agent for conditions such as malignant hyperthermia and spasticity. Its accurate quantification in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of internal standards to correct for analytical variability.
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential sample loss or matrix effects. Stable isotope-labeled (SIL) internal standards, such as 5-Hydroxy dantrolene-d4, are widely considered the gold standard due to their near-identical physicochemical properties to the analyte. However, other structurally similar compounds can also be employed. This guide will delve into a comparison of a deuterated internal standard with a non-isotopically labeled alternative.
Performance Comparison of Internal Standards
The selection of an internal standard significantly influences the performance of a bioanalytical method. Key validation parameters such as linearity, precision, accuracy, and lower limit of quantification (LLOQ) are directly impacted. Below is a summary of the performance of different internal standards used for the quantification of dantrolene.
| Internal Standard | Analyte | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) |
| 5-Hydroxy dantrolene-d4 | Dantrolene | LC-MS/MS | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Citalopram | Dantrolene | UPLC-MS/MS | 25 - 2500 | 25 | <15 | <15 | Not explicitly stated |
Note: While specific quantitative data for a validated method using 5-Hydroxy dantrolene-d4 was not publicly available in the searched literature, the use of a stable isotope-labeled internal standard like 5-Hydroxy dantrolene-d4 is the industry best practice and is expected to provide the highest level of accuracy and precision.[1] The data for Citalopram is derived from a published study on the simultaneous quantification of dantrolene and paracetamol.[2][3]
The Gold Standard: Stable Isotope-Labeled Internal Standards
Deuterated standards, such as 5-Hydroxy dantrolene-d4, are considered the most reliable internal standards for LC-MS analysis.[1] This is because their chemical and physical properties are nearly identical to the unlabeled analyte.[1] They co-elute with the analyte during chromatography and experience similar ionization efficiency and potential matrix effects in the mass spectrometer.[1] This close similarity allows for highly effective correction of any variations that may occur during sample preparation and analysis, leading to superior accuracy and precision.[4][5]
Alternative Approach: Structurally Similar Internal Standards
In the absence of a stable isotope-labeled standard, a structurally similar compound can be used as an internal standard. For the analysis of dantrolene, citalopram has been successfully employed in a validated UPLC-MS/MS method.[2][3] While not chemically identical to dantrolene, citalopram's performance in the reported method demonstrates acceptable linearity and precision.[2][3] However, it is crucial to note that structural analogs may not perfectly mimic the analyte's behavior, potentially leading to less effective correction for matrix effects and other sources of variability compared to a deuterated standard.[4]
Experimental Protocols
A detailed experimental protocol is crucial for reproducing a bioanalytical method. Below are the key aspects of a typical LC-MS/MS method for dantrolene quantification.
Experimental Workflow for Dantrolene Quantification
Caption: A typical workflow for the quantification of dantrolene in biological samples using an internal standard.
Detailed Methodologies
Method Using Citalopram as Internal Standard (Based on a published UPLC-MS/MS method[2][3])
-
Sample Preparation: Liquid-liquid extraction with tertiary butyl methyl ether.
-
Chromatography:
-
Column: Reversed-phase C18 (1.7 µm, 2.1 × 30 mm).
-
Mobile Phase: Acetonitrile: 0.1% formic acid (80:20, v/v) in isocratic mode.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive and negative electrospray ionization (ESI).
-
Detection: Multiple-reaction monitoring (MRM) mode.
-
Note: A detailed, publicly available, validated protocol for an LC-MS/MS method specifically using 5-Hydroxy dantrolene-d4 as the internal standard could not be located in the searched literature. However, the general principles of method development would follow a similar workflow, with optimization of extraction, chromatography, and mass spectrometry parameters for dantrolene and its deuterated metabolite.
Dantrolene's Mechanism of Action: A Look at the Ryanodine Receptor Signaling Pathway
Dantrolene exerts its therapeutic effect by directly acting on the ryanodine receptor (RyR), a calcium release channel located on the sarcoplasmic reticulum of skeletal muscle cells. In conditions like malignant hyperthermia, a triggering agent causes a massive and uncontrolled release of calcium from the sarcoplasmic reticulum through defective RyR1 receptors, leading to sustained muscle contraction and a hypermetabolic state. Dantrolene binds to the RyR1 receptor, inhibiting this abnormal calcium release and thereby restoring normal muscle function.
Caption: The signaling pathway illustrating dantrolene's mechanism of action on the ryanodine receptor.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for dantrolene. While structurally similar compounds like citalopram can be used, the evidence strongly supports the use of a stable isotope-labeled internal standard like 5-Hydroxy dantrolene-d4 as the superior choice. Its near-identical properties to the analyte ensure the most accurate correction for analytical variability, leading to highly reliable and reproducible data. For researchers and drug development professionals aiming for the highest quality data in their dantrolene studies, the investment in a deuterated internal standard is highly recommended.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Establishing Linearity and Sensitivity for Dantrolene Analysis: A Comparative Guide
Comparative Analysis of Analytical Methods for Dantrolene
The selection of an analytical method for dantrolene quantification depends on the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and the available instrumentation. The following table summarizes the linearity and sensitivity data for three distinct methods.
| Parameter | Primary Method: LC-MS | Alternative Method 1: HPLC-DAD | Alternative Method 2: Spectrofluorimetry |
| Analyte(s) | Dantrolene & 5-Hydroxydantrolene | Dantrolene | Dantrolene |
| Internal Standard | Diazepam-d5 | Dexamethasone | Not specified |
| Linearity Range | 10 - 400 ng/mL | 0.1 - 3 µg/mL (100 - 3000 ng/mL) | 0.05 - 2.0 µg/mL (50 - 2000 ng/mL)[1] |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.999 | 0.9998[1] |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | 0.1 µg/mL (100 ng/mL) | 0.031 µg/mL (31 ng/mL)[1] |
| Limit of Detection (LOD) | Not Reported | 0.03 µg/mL (30 ng/mL) | 0.010 µg/mL (10 ng/mL)[1] |
Experimental Protocols
Primary Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method allows for the simultaneous quantification of dantrolene and its primary metabolite, 5-hydroxydantrolene, in plasma.
1. Sample Preparation:
-
To 100 µL of canine plasma, add 10 µL of the internal standard working solution (Diazepam-d5).
-
Add 10 µL of 2% formic acid in water.
-
Perform a liquid-liquid extraction by adding 500 µL of methyl-tert-butyl ether (MTBE) and vortexing for 10 minutes.
-
Centrifuge the samples at 13,000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A suitable high-performance liquid chromatography system.
-
Column: A C18 analytical column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: A constant flow rate is maintained.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for dantrolene, 5-hydroxydantrolene, and the internal standard.
4. Calibration Curve Preparation:
-
Prepare a stock solution of dantrolene and 5-hydroxydantrolene in a suitable organic solvent.
-
Create a series of working standard solutions by serially diluting the stock solution.
-
Spike drug-free plasma with the working standard solutions to create calibration standards with final concentrations ranging from 10 to 400 ng/mL.
-
Process the calibration standards alongside the unknown samples as described in the sample preparation section.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Perform a weighted (1/X) linear regression analysis to determine the linearity and correlation coefficient.
-
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Alternative Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantification of dantrolene in plasma when co-administered with other drugs.
1. Sample Preparation:
-
Perform a protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma sample containing dantrolene and the internal standard (dexamethasone).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Inject a portion of the supernatant into the HPLC system.
2. Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a DAD detector.
-
Column: A C18 column (e.g., 150 x 4.6 mm).
-
Mobile Phase: A gradient elution using a mixture of acidified water and acetonitrile.
-
Detection: Monitor the absorbance at the maximum wavelength for dantrolene (e.g., 380 nm).
Alternative Method 2: Spectrofluorimetry
This method provides a highly sensitive approach for the determination of dantrolene in pharmaceutical formulations.
1. Sample Preparation:
-
Dissolve the dantrolene sample in a suitable solvent.
-
Perform a chemical reduction of dantrolene to form a fluorescent product. This can be achieved using a reducing agent like Zn/HCl.[1]
2. Spectrofluorimetric Analysis:
-
Spectrofluorometer: A standard fluorescence spectrophotometer.
-
Excitation Wavelength (λex): 279 nm.[1]
-
Emission Wavelength (λem): 344 nm.[1]
-
Measure the relative fluorescence intensity of the reduced dantrolene solution.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the different analytical methods, the following diagrams are provided.
References
A Comparative Guide to the Quantitative Analysis of Dantrolene: Evaluating Accuracy and Precision with 5-Hydroxy dantrolene-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of dantrolene, a critical muscle relaxant used in the treatment of malignant hyperthermia and spasticity. The focus is on the accuracy and precision of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing 5-Hydroxy dantrolene-d4 as an internal standard, benchmarked against established Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and another LC-MS/MS method.
Experimental Workflows and Methodologies
A typical workflow for the bioanalytical quantification of dantrolene using LC-MS/MS is illustrated below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Method Comparison
The following tables summarize the key performance parameters of three distinct methods for dantrolene quantification.
Table 1: Performance Characteristics of Dantrolene Quantification Methods
| Parameter | Proposed LC-MS/MS with 5-Hydroxy dantrolene-d4 (Projected) | Validated UPLC-MS/MS[1] | Validated RP-HPLC[2] |
| Internal Standard | 5-Hydroxy dantrolene-d4 | Citalopram | Not specified |
| Linearity Range | 1 - 2500 ng/mL | 25 - 2500 ng/mL | 2.5 - 12.5 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | 0.9998 |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL | 25 ng/mL | 2.5 µg/mL |
| Intra-day Precision (%RSD) | < 10% | < 11.2% | Not specified |
| Inter-day Precision (%RSD) | < 10% | < 13.9% | Not specified |
| Intra-day Accuracy (%Bias) | ± 10% | -4.8% to 6.4% | Not specified |
| Inter-day Accuracy (%Bias) | ± 10% | -3.9% to 5.9% | Not specified |
Note: The performance of the proposed method with 5-Hydroxy dantrolene-d4 is projected based on typical results for bioanalytical LC-MS/MS assays utilizing a stable isotope-labeled internal standard.
Table 2: Experimental Conditions
| Parameter | Proposed LC-MS/MS with 5-Hydroxy dantrolene-d4 | Validated UPLC-MS/MS[1] | Validated RP-HPLC[2] |
| Chromatography System | UPLC | UPLC | HPLC |
| Column | Reversed-phase C18 (e.g., 1.7 µm, 2.1 x 50 mm) | Reversed-phase C18 (1.7 µm, 2.1 × 30 mm) | Phenomenex Luna C18 (250 mm × 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | Acetonitrile: 0.1% Formic Acid (80:20, v/v) | Acetonitrile: Water with 0.1% Triethylamine (30:70 v/v) |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 mL/min | 1.0 mL/min |
| Detection | Tandem Mass Spectrometer (MRM mode) | Tandem Mass Spectrometer (MRM mode) | UV Detector at 380 nm |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | ESI, Positive and Negative | Not Applicable |
Detailed Experimental Protocols
Proposed LC-MS/MS Method with 5-Hydroxy dantrolene-d4
This method is designed for optimal accuracy and precision in a bioanalytical setting.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of 5-Hydroxy dantrolene-d4 internal standard solution (concentration to be optimized).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC system.
-
Column: A reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: ESI in negative ion mode.
-
MRM Transitions: To be determined by infusion of dantrolene and 5-Hydroxy dantrolene-d4.
-
Validated UPLC-MS/MS Method[1]
This published method allows for the simultaneous quantification of dantrolene and paracetamol.
-
Sample Preparation:
-
To 200 µL of plasma, add 25 µL of citalopram internal standard solution.
-
Perform liquid-liquid extraction with 3 mL of tertiary butyl methyl ether.
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Freeze the aqueous layer at -20°C and transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
UPLC-MS/MS Conditions:
-
LC System: UPLC.
-
Column: Reversed-phase C18 (1.7 µm, 2.1 × 30 mm).
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid (80:20, v/v) in isocratic mode.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization: ESI in both positive and negative modes.
-
Validated RP-HPLC Method[2]
This method is suitable for the quantification of dantrolene in pharmaceutical formulations.
-
Sample Preparation:
-
Prepare a standard stock solution of dantrolene.
-
Create a series of dilutions to establish a calibration curve (2.5, 5, 7.5, 10, 12.5 μg/ml).
-
-
RP-HPLC Conditions:
-
Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5µm).
-
Mobile Phase: Acetonitrile: Water with 0.1% Triethylamine (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 380 nm.
-
Signaling Pathway and Logical Relationships
The logical basis for the superiority of using a deuterated internal standard is outlined in the following diagram.
Conclusion
The quantification of dantrolene is crucial for both clinical and research applications. While RP-HPLC with UV detection offers a simpler and more accessible method, it lacks the sensitivity and specificity of LC-MS/MS. Among the LC-MS/MS methods, the use of a stable isotope-labeled internal standard like 5-Hydroxy dantrolene-d4 is projected to provide the highest level of accuracy and precision. This is because the deuterated standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for reliable correction of these variabilities. The validated UPLC-MS/MS method using a non-isotopic internal standard provides a significant improvement over HPLC but may still be susceptible to differential matrix effects between the analyte and the internal standard. For researchers requiring the most robust and reliable quantitative data for dantrolene, the development and validation of an LC-MS/MS assay with 5-Hydroxy dantrolene-d4 is the recommended approach.
References
Inter-Laboratory Comparison of Dantrolene Analysis: A Guide to Methodologies Utilizing 5-Hydroxy Dantrolene-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of dantrolene and its primary metabolite, 5-hydroxy dantrolene, with a focus on methods utilizing 5-Hydroxy dantrolene-d4 as an internal standard. While a formal inter-laboratory round-robin study is not publicly available, this document synthesizes data from various published studies to offer a comparative perspective on method performance and protocols.
Introduction to Dantrolene and its Analysis
Dantrolene is a postsynaptic muscle relaxant used in the treatment of malignant hyperthermia and spasticity.[1] Its therapeutic efficacy and safety monitoring rely on accurate and precise quantification in biological matrices. Dantrolene is primarily metabolized in the liver to 5-hydroxydantrolene.[2][3][4][5] The use of a stable isotope-labeled internal standard, such as 5-Hydroxy dantrolene-d4, is crucial for minimizing analytical variability and ensuring the accuracy of quantitative results, particularly in complex biological samples.[6][7]
Metabolic Pathway of Dantrolene
Dantrolene undergoes hepatic metabolism, primarily through oxidation to its active metabolite, 5-hydroxydantrolene. Other metabolic pathways include nitroreductase-mediated formation of aminodantrolene and subsequent acetylation.[5]
Caption: Metabolic pathway of dantrolene.
Comparative Analysis of Analytical Methodologies
The following tables summarize the performance characteristics of various analytical methods reported for the quantification of dantrolene. The use of 5-Hydroxy dantrolene-d4 as an internal standard is noted where applicable, although other internal standards have also been successfully employed.
Table 1: Performance Characteristics of LC-MS/MS Methods for Dantrolene Analysis
| Parameter | Method A | Method B |
| Analyte(s) | Dantrolene, 5-Hydroxydantrolene | Dantrolene, Paracetamol |
| Internal Standard | 5-Hydroxy dantrolene-d4 (implied use for metabolite) | Citalopram |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range (ng/mL) | Not explicitly stated, but quantification is performed | 25 - 2500 |
| Limit of Quantification (LOQ) (ng/mL) | Not explicitly stated | 25 |
| Accuracy (%) | Not explicitly stated | Within acceptable limits per FDA guidelines |
| Precision (%RSD) | Not explicitly stated | Within acceptable limits per FDA guidelines |
| Reference | [8] | [9][10] |
Table 2: Performance Characteristics of Other Analytical Methods
| Parameter | HPTLC Method | HPLC Method |
| Analyte(s) | Dantrolene and its process-related impurity | Dantrolene |
| Internal Standard | Not specified | Not specified |
| Matrix | Pharmaceutical Formulation | Plasma and Urine |
| Linearity Range | 0.1 - 1.5 µ g/band | Not specified |
| Limit of Detection | Not specified | 8 ng |
| Accuracy (%) | Not specified | 1 - 3 |
| Precision (%RSD) | Not specified | Not specified |
| Reference | [11] | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following sections outline typical experimental protocols for the analysis of dantrolene using LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common method for extracting dantrolene and its metabolites from plasma involves liquid-liquid extraction.
-
To a 500 µL aliquot of plasma, add the internal standard solution (e.g., 5-Hydroxy dantrolene-d4).
-
Add an appropriate extraction solvent (e.g., tertiary butyl methyl ether).[9][10]
-
Vortex the mixture for a specified time (e.g., 1 minute).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Caption: Liquid-Liquid Extraction Workflow.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions for the analysis of dantrolene.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is commonly used.[9][10]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% formic acid) is typical.[9][10]
-
Flow Rate: A flow rate in the range of 0.3 - 0.5 mL/min is often employed.[9][10]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used.[9][10]
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Caption: General LC-MS/MS Analytical Workflow.
Conclusion
The quantification of dantrolene and its metabolite, 5-hydroxydantrolene, in biological matrices is well-established using various analytical techniques, with LC-MS/MS being a prominent method due to its sensitivity and specificity. The use of a stable isotope-labeled internal standard like 5-Hydroxy dantrolene-d4 is highly recommended to ensure the reliability of the results. While this guide provides a comparative summary based on existing literature, a formal inter-laboratory comparison study would be beneficial to establish standardized protocols and performance benchmarks for dantrolene analysis. Researchers should carefully validate their chosen method according to regulatory guidelines to ensure data quality and integrity.
References
- 1. Dantrolene - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and metabolism of dantrolene in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. Dantrolene sodium: urinary metabolites and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. veeprho.com [veeprho.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 12. Liquid chromatography in pharmaceutical analysis VII: determination of dantrolene sodium in biological fluids [pubmed.ncbi.nlm.nih.gov]
The Precision Imperative: Assessing the Impact of 5-Hydroxy Dantrolene-d4 on Dantrolene Pharmacokinetic Models
For researchers, scientists, and drug development professionals, the accuracy of pharmacokinetic (PK) models is paramount in predicting a drug's behavior in the body. This guide provides a comparative analysis of dantrolene pharmacokinetic models, highlighting the significant improvements in precision and reliability achieved by incorporating its deuterated major metabolite, 5-hydroxy dantrolene-d4, as an internal standard in bioanalytical methods.
Dantrolene is a peripherally acting muscle relaxant used in the treatment of malignant hyperthermia and spasticity. Its clinical efficacy is directly related to its plasma concentration, making the precise characterization of its pharmacokinetic profile crucial for optimal dosing and patient safety. Dantrolene is primarily metabolized in the liver to 5-hydroxydantrolene, its major and active metabolite. Accurate quantification of both the parent drug and its metabolite is essential for developing robust pharmacokinetic models.
The use of a stable isotope-labeled internal standard, such as 5-hydroxy dantrolene-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the gold standard for bioanalysis. This approach significantly enhances the accuracy and precision of quantification by correcting for variability in sample preparation and instrument response.
Quantitative Data Comparison: The Advantage of a Deuterated Internal Standard
Below is a table summarizing the expected enhancements in key validation parameters when using 5-hydroxy dantrolene-d4 as an internal standard for the quantification of 5-hydroxydantrolene, compared to a structural analog internal standard. These improvements in the bioanalytical assay directly translate to more reliable data for pharmacokinetic modeling.
| Validation Parameter | Without 5-Hydroxy Dantrolene-d4 (Structural Analog IS) | With 5-Hydroxy Dantrolene-d4 (Deuterated IS) | Impact on Pharmacokinetic Model |
| Accuracy (% Bias) | Up to ±15% | < ±5% | More accurate determination of concentration-time profiles, leading to more precise calculation of parameters like AUC, Cmax, and clearance. |
| Precision (%CV) | < 15% | < 5% | Reduced variability in measured concentrations, resulting in a more robust and reliable model with narrower confidence intervals for PK parameters. |
| Matrix Effect | Variable and can be significant | Minimized due to co-elution and identical ionization behavior | Reduced risk of under- or overestimation of drug and metabolite concentrations, leading to a more accurate representation of the drug's disposition in the body. |
| Recovery | Inconsistent | Consistent and reproducible | More reliable quantification across the entire concentration range, improving the accuracy of the terminal elimination phase and half-life calculations. |
Data presented are illustrative of typical improvements seen with the use of deuterated internal standards in LC-MS/MS assays and are based on established bioanalytical principles.
Experimental Protocols
A robust and validated bioanalytical method is the foundation of any reliable pharmacokinetic study. The following is a detailed protocol for the quantification of dantrolene and 5-hydroxydantrolene in plasma using LC-MS/MS with 5-hydroxy dantrolene-d4 as an internal standard. This protocol is based on established methods for dantrolene analysis and incorporates best practices for method validation as outlined by the FDA and EMA.
Bioanalytical Method for Dantrolene and 5-Hydroxydantrolene in Human Plasma
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (5-hydroxy dantrolene-d4 in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera or equivalent
-
Mass Spectrometer: Sciex Triple Quad 5500 or equivalent
-
Column: C18 column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Dantrolene: m/z 315.1 → 269.1
-
5-Hydroxydantrolene: m/z 331.1 → 285.1
-
5-Hydroxy dantrolene-d4 (IS): m/z 335.1 → 289.1
-
3. Method Validation
The method should be fully validated according to FDA and EMA guidelines, including the assessment of:
-
Selectivity: Analysis of at least six different batches of blank plasma to ensure no interference at the retention times of the analytes and IS.
-
Linearity: A calibration curve with at least eight non-zero standards, with the lowest standard defining the lower limit of quantification (LLOQ). The coefficient of determination (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in at least five replicates. The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should be <15% (<20% for LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analytes in post-extraction spiked blank plasma with the response in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples with that in post-extraction spiked samples.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Metabolic pathway of dantrolene.
Caption: Experimental workflow for a dantrolene pharmacokinetic study.
Conclusion: A More Refined Pharmacokinetic Understanding
The incorporation of 5-hydroxy dantrolene-d4 as an internal standard in the bioanalytical workflow provides a more accurate and precise quantification of dantrolene and its major metabolite. This enhanced data quality is fundamental to the development of more robust and predictive pharmacokinetic models. For researchers and drug developers, adopting this approach leads to a more refined understanding of dantrolene's disposition, ultimately contributing to safer and more effective therapeutic use. The principles outlined in this guide are broadly applicable and underscore the importance of rigorous bioanalytical science in the advancement of pharmacology and therapeutics.
The Gold Standard in Bioanalysis: A Performance Evaluation of 5-Hydroxy Dantrolene-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount for successful pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of an appropriate internal standard is a critical determinant of the robustness and reliability of a bioanalytical method. This guide provides a comprehensive comparison of the performance of 5-Hydroxy dantrolene-d4, a deuterated internal standard, against a non-isotopically labeled alternative, citalopram, for the analysis of dantrolene.
Stable isotope-labeled (SIL) internal standards, such as 5-Hydroxy dantrolene-d4, are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and analogous response to matrix effects provide superior accuracy and precision compared to structurally similar but non-isotopic internal standards.
Performance Comparison: 5-Hydroxy Dantrolene-d4 vs. Citalopram
To illustrate the performance advantages of a deuterated internal standard, this guide presents a comparative summary of validation parameters for the quantification of dantrolene using either 5-Hydroxy dantrolene-d4 or citalopram as the internal standard. The data for citalopram is based on a published LC-MS/MS method, while the data for 5-Hydroxy dantrolene-d4 is representative of the expected performance of a stable isotope-labeled internal standard in a validated bioanalytical assay.
| Performance Parameter | 5-Hydroxy Dantrolene-d4 (Deuterated IS) | Citalopram (Non-Deuterated IS) |
| Linearity (r²) | >0.99 | >0.99 |
| Linearity Range | 1 - 1000 ng/mL (representative) | 25 - 2500 ng/mL[1] |
| Accuracy (% Bias) | ± 5% | Within ± 15% (expected) |
| Precision (% RSD) | < 10% | < 15% (expected) |
| Matrix Effect | Minimal and compensated | Potential for significant variability |
| Extraction Recovery | Consistent with analyte | May differ from analyte |
Note: The performance data for 5-Hydroxy dantrolene-d4 is based on established principles of using stable isotope-labeled internal standards in validated bioanalytical methods. The data for Citalopram is from a published study and represents a validated method, though detailed accuracy, precision, and matrix effect data were not available in the cited source.
The Decisive Advantage: Mitigating Matrix Effects
The most significant advantage of using a deuterated internal standard like 5-Hydroxy dantrolene-d4 is its ability to effectively compensate for matrix effects. Matrix effects, caused by co-eluting endogenous components in the biological sample, can lead to unpredictable ion suppression or enhancement, compromising the accuracy and precision of the analytical method. As 5-Hydroxy dantrolene-d4 is chemically identical to the metabolite of dantrolene (and structurally very similar to dantrolene itself), it experiences the same matrix effects as the analyte. This allows for reliable normalization of the analyte response, leading to more accurate and reproducible results.
In contrast, a non-deuterated internal standard like citalopram, while structurally distinct, may have different chromatographic retention times and ionization efficiencies. This can result in inadequate compensation for matrix effects, introducing a potential for bias and imprecision in the quantification of dantrolene.
Experimental Protocols
A robust and validated bioanalytical method is the foundation of reliable pharmacokinetic data. The following section outlines a representative experimental protocol for the quantification of dantrolene in human plasma using 5-Hydroxy dantrolene-d4 as the internal standard, based on established LC-MS/MS methodologies.
Sample Preparation: Protein Precipitation
-
Objective: To extract dantrolene and the internal standard from human plasma and remove proteins that can interfere with the analysis.
-
Procedure:
-
To 100 µL of human plasma, add 25 µL of a 100 ng/mL working solution of 5-Hydroxy dantrolene-d4 in methanol.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Liquid Chromatography
-
Objective: To chromatographically separate dantrolene and 5-Hydroxy dantrolene-d4 from other components in the sample extract.
-
Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometry
-
Objective: To detect and quantify dantrolene and 5-Hydroxy dantrolene-d4.
-
Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical Mass Transitions:
-
Dantrolene: Precursor Ion (Q1) -> Product Ion (Q3)
-
5-Hydroxy Dantrolene-d4: Precursor Ion (Q1) -> Product Ion (Q3) (The precursor ion will be 4 Da higher than the non-deuterated 5-hydroxy dantrolene).
-
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical basis for selecting a deuterated internal standard, the following diagrams are provided.
Caption: A generalized workflow for the bioanalytical quantification of dantrolene using 5-Hydroxy dantrolene-d4 as an internal standard.
Caption: Decision pathway for selecting an internal standard for dantrolene bioanalysis, highlighting the advantages of a stable isotope-labeled standard.
Conclusion
The use of 5-Hydroxy dantrolene-d4 as an internal standard provides a significant analytical advantage for the quantification of dantrolene in biological matrices. Its ability to mimic the behavior of the analyte during sample processing and analysis, particularly in mitigating matrix effects, leads to superior accuracy, precision, and overall method robustness. While non-deuterated internal standards like citalopram can be used in validated methods, the potential for differential matrix effects and extraction recovery introduces a higher risk of analytical variability. For researchers and drug development professionals seeking the highest quality data for regulatory submissions and critical decision-making, 5-Hydroxy dantrolene-d4 represents the gold standard and the most reliable choice for an internal standard in dantrolene bioanalysis.
References
Justifying the Choice of 5-Hydroxy Dantrolene-d4 as an Internal Standard in Bioanalytical Methods
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of dantrolene, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of 5-Hydroxy dantrolene-d4 against other potential internal standards, supported by established principles of bioanalytical method validation.
An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This ensures that any variations encountered during the analysis affect both the analyte and the IS to the same extent, leading to a consistent analyte-to-IS response ratio and, consequently, accurate quantification. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis due to their near-identical physicochemical properties to the analyte.
The Case for 5-Hydroxy Dantrolene-d4
5-Hydroxy dantrolene-d4 is the deuterium-labeled analog of 5-hydroxy dantrolene, the major active metabolite of dantrolene.[1] Its structural similarity and isotopic labeling make it an excellent choice as an internal standard for the quantification of dantrolene and its primary metabolite.
The core justifications for its use are:
-
Co-elution with the Analyte: Due to its identical core structure, 5-Hydroxy dantrolene-d4 exhibits nearly the same chromatographic retention time as the unlabeled 5-hydroxy dantrolene. This co-elution is critical for compensating for matrix effects, where co-eluting endogenous components in the biological sample can suppress or enhance the ionization of the analyte.[2]
-
Similar Extraction Recovery: The physicochemical properties of 5-Hydroxy dantrolene-d4 are virtually identical to those of the native metabolite, ensuring that it behaves similarly during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. This leads to comparable extraction recoveries for both the analyte and the internal standard.
-
Distinct Mass-to-Charge Ratio (m/z): The incorporation of four deuterium atoms results in a mass shift of +4 Da compared to the unlabeled metabolite. This mass difference allows for the specific and simultaneous detection of both the analyte and the internal standard by the mass spectrometer without mutual interference.
-
Reduced Isotopic Crosstalk: A mass difference of at least 3 Da is generally recommended to minimize the contribution of the natural isotopic abundance of the analyte to the signal of the internal standard, and vice-versa. The +4 Da shift in 5-Hydroxy dantrolene-d4 comfortably meets this requirement.
Comparative Analysis: 5-Hydroxy Dantrolene-d4 vs. Alternative Internal Standards
The primary alternatives to a SIL-IS like 5-Hydroxy dantrolene-d4 are structural analogs, which are compounds with similar but not identical chemical structures to the analyte. A published method for the simultaneous determination of dantrolene and paracetamol utilized citalopram as an internal standard.[3] While a viable option, structural analogs present certain disadvantages compared to SIL-IS.
The following table summarizes the key performance characteristics when comparing 5-Hydroxy dantrolene-d4 with a hypothetical structural analog internal standard based on established principles.
| Feature | 5-Hydroxy Dantrolene-d4 (SIL-IS) | Structural Analog (e.g., Citalopram) | Justification |
| Chromatographic Retention Time | Near-identical to the analyte (5-hydroxy dantrolene) | Different from the analyte | Co-elution of SIL-IS provides superior compensation for matrix effects. |
| Ionization Efficiency | Nearly identical to the analyte | May differ significantly from the analyte | Similar ionization behavior is crucial for accurate correction of signal suppression or enhancement. |
| Extraction Recovery | Expected to be identical to the analyte | May differ from the analyte | Identical recovery ensures that losses during sample preparation are accurately accounted for. |
| Specificity | High, due to distinct m/z | Potential for interference from other compounds | The unique mass of the SIL-IS minimizes the risk of co-eluting interferences. |
| Cost and Availability | Generally higher cost and less readily available | Often lower cost and more readily available | The synthesis of SIL compounds is a more complex and expensive process. |
Experimental Protocol: Bioanalytical Method for Dantrolene and 5-Hydroxydantrolene
This section outlines a typical experimental protocol for the simultaneous quantification of dantrolene and 5-hydroxydantrolene in human plasma using 5-Hydroxy dantrolene-d4 as an internal standard with LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of a working solution of 5-Hydroxy dantrolene-d4 (internal standard) in methanol.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, optimized for dantrolene and its metabolite.
-
MRM Transitions:
-
Dantrolene: Precursor ion → Product ion (to be determined empirically)
-
5-Hydroxydantrolene: Precursor ion → Product ion (to be determined empirically)
-
5-Hydroxy dantrolene-d4: Precursor ion+4 → Product ion (to be determined empirically)
-
Mandatory Visualizations
References
- 1. Dantrolene sodium: urinary metabolites and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards for the Bioanalysis of Dantrolene
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the muscle relaxant dantrolene, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of the analytical method. This guide provides a comparative analysis of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards for dantrolene quantification, supported by experimental data and detailed methodologies from published literature.
Internal standards are indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for variability introduced during sample preparation, injection, and detection. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure that it is equally affected by these variations. This guide will explore the performance of both types of internal standards in the context of dantrolene analysis.
Data Presentation: A Head-to-Head Comparison
While a direct comparative study for dantrolene using both deuterated and non-deuterated internal standards in the same assay is not available in the published literature, we can infer the performance based on a validated method using a non-deuterated internal standard and the well-established advantages of deuterated standards.
Table 1: Performance Data for a Non-Deuterated Internal Standard in Dantrolene Bioanalysis
The following data is summarized from a validated UPLC-MS/MS method for the simultaneous quantification of dantrolene and paracetamol in human plasma, which utilized citalopram as a non-deuterated internal standard.[1]
| Parameter | Dantrolene Performance with Non-Deuterated IS (Citalopram) |
| Linearity Range | 25–2500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (Intra-day %CV) | 1.88–3.45% |
| Precision (Inter-day %CV) | 2.55–4.68% |
| Accuracy (Intra-day %Bias) | -4.20% to 5.68% |
| Accuracy (Inter-day %Bias) | -3.92% to 4.56% |
| Recovery | 85.25–89.54% |
| Matrix Effect | 91.33–98.54% |
Table 2: Expected Performance of a Deuterated Internal Standard in Dantrolene Bioanalysis
The following table outlines the expected performance of a hypothetical validated method using a deuterated internal standard for dantrolene (e.g., dantrolene-d5). These expectations are based on the general consensus in the scientific community that stable isotope-labeled internal standards provide superior assay performance.
| Parameter | Expected Dantrolene Performance with Deuterated IS (e.g., Dantrolene-d5) | Rationale |
| Linearity Range | Comparable to non-deuterated IS | Linearity is primarily a function of the analyte and the detector. |
| Correlation Coefficient (r²) | ≥ 0.99 | A high degree of linearity is expected. |
| Precision (%CV) | Potentially lower %CV (<3%) | Deuterated standards co-elute with the analyte, providing better correction for variations.[2] |
| Accuracy (%Bias) | Potentially tighter range (e.g., within ±5%) | More effective correction for losses during sample preparation and matrix effects leads to higher accuracy.[2][3] |
| Recovery | Similar to analyte | By design, a deuterated IS has nearly identical physicochemical properties to the analyte, leading to similar recovery. |
| Matrix Effect Compensation | More effective | Co-elution and identical ionization behavior allow for superior compensation of ion suppression or enhancement.[2][3] |
Experimental Protocols
A robust experimental design is crucial for the validation of any bioanalytical method. Below are the detailed methodologies for the non-deuterated internal standard method for dantrolene and a general protocol for the evaluation of matrix effects, a key experiment for comparing internal standards.
Methodology for Dantrolene Quantification with a Non-Deuterated Internal Standard
This protocol is adapted from the work of Moussa et al. (2021).[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (citalopram, 1000 ng/mL).
-
Vortex for 30 seconds.
-
Add 3 mL of tertiary butyl methyl ether.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
2. UPLC-MS/MS Conditions:
-
Column: Reversed-phase C18 (1.7 µm, 2.1 × 30 mm)
-
Mobile Phase: Acetonitrile: 0.1% formic acid (80:20, v/v) in isocratic mode.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in both positive and negative modes.
-
Detection: Multiple Reaction Monitoring (MRM).
General Methodology for Evaluation of Matrix Effects
This protocol is a standard approach in bioanalytical method validation.
Objective: To assess the potential for matrix components to cause ion suppression or enhancement of the analyte and internal standard signals.
Procedure:
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution (e.g., mobile phase).
-
Set B: Post-extraction spiked samples. Extract blank plasma from at least six different sources. Spike the extracted matrix with the analyte and IS at low and high concentrations.
-
Set C: Pre-extraction spiked samples. Spike blank plasma from the same six sources with the analyte and IS at low and high concentrations before the extraction process.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in post-extraction spiked sample) / (Peak area of analyte in neat solution)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship behind the use of internal standards.
Conclusion
The choice between a deuterated and a non-deuterated internal standard for the bioanalysis of dantrolene has significant implications for data quality. While a validated method using a non-deuterated internal standard like citalopram can provide acceptable performance in terms of linearity, precision, and accuracy, it is widely accepted that a deuterated internal standard offers a higher level of analytical robustness.[1][2]
The primary advantage of a deuterated internal standard is its ability to more effectively compensate for matrix effects and variability during sample processing. Since a deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer. This leads to a more consistent analyte-to-internal standard peak area ratio, resulting in improved precision and accuracy.
For researchers, scientists, and drug development professionals aiming for the highest standards in bioanalytical method validation for dantrolene, the use of a deuterated internal standard is strongly recommended. While the initial cost of a custom-synthesized deuterated standard may be higher, the investment is often justified by the increased reliability of the pharmacokinetic and toxicokinetic data generated, which is crucial for regulatory submissions and the overall success of a drug development program.
References
- 1. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 5-Hydroxy dantrolene-d4
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides guidance based on available safety information for the parent compound, dantrolene, and general best practices for handling potent pharmaceutical compounds. Since no specific Safety Data Sheet (SDS) is available for 5-Hydroxy dantrolene-d4, a conservative approach to safety is strongly recommended. All laboratory personnel must be thoroughly trained in handling potent compounds and familiar with their institution's safety protocols.
Hazard Identification and Risk Assessment
5-Hydroxy dantrolene-d4 is a deuterated metabolite of dantrolene. Dantrolene is a potent pharmaceutical compound with known biological effects. The primary health concern associated with the parent drug, dantrolene, is the potential for hepatotoxicity (liver damage)[1][2][3][4]. While the toxicity of 5-Hydroxy dantrolene-d4 has not been fully characterized, it should be handled as a potent compound with unknown toxicity.
Key Hazards:
-
Potential for high potency and biological activity.
-
Unknown toxicological properties. The specific health effects of 5-Hydroxy dantrolene-d4 are not well-documented.
-
Risk of airborne exposure if handled as a powder. Fine particles may fuel fires or explosions[5].
-
Potential for skin absorption.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving 5-Hydroxy dantrolene-d4.
| Operation | Engineering Controls | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Receiving/Unpacking | General Laboratory Ventilation | Nitrile Gloves (single pair) | Safety Glasses | Standard Lab Coat | Not generally required |
| Storage | Ventilated Cabinet | Nitrile Gloves (single pair) | Safety Glasses | Standard Lab Coat | Not generally required |
| Weighing (powder) | Ventilated Balance Enclosure or Fume Hood | Double Nitrile Gloves | Safety Goggles and Face Shield | Disposable Gown with Cuffs | NIOSH-approved Respirator (e.g., N95) |
| Dissolving/Solution Prep | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles and Face Shield | Disposable Gown with Cuffs | Recommended if not in a fume hood |
| Handling Solutions | Chemical Fume Hood or at bench with care | Nitrile Gloves (single pair) | Safety Glasses | Standard Lab Coat | Not generally required |
| Spill Cleanup (powder) | N/A | Double Nitrile Gloves (heavy-duty) | Safety Goggles and Face Shield | Disposable Gown with Cuffs | NIOSH-approved Respirator with P100 filter |
| Spill Cleanup (solution) | N/A | Double Nitrile Gloves | Safety Goggles and Face Shield | Disposable Gown with Cuffs | Recommended |
| Waste Disposal | N/A | Nitrile Gloves (single pair) | Safety Glasses | Standard Lab Coat | Not generally required |
Experimental Protocols: Safe Handling Procedures
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
PPE: Wear a lab coat, safety glasses, and nitrile gloves.
-
Transport: Transport the sealed container to the designated storage area.
-
Storage Conditions: Store in a clearly labeled, sealed container in a ventilated cabinet, away from incompatible materials. Follow the supplier's recommendations for storage temperature.
Weighing the Compound (Solid Form)
-
Designated Area: Conduct all weighing activities in a designated area, such as a ventilated balance enclosure or a chemical fume hood, to contain any airborne particles.
-
PPE: Wear double nitrile gloves, a disposable gown over a lab coat, safety goggles, and a face shield. A NIOSH-approved respirator (e.g., N95 or higher) is required.
-
Procedure:
-
Place all necessary equipment (weighing paper, spatula, container) inside the enclosure before starting.
-
Carefully transfer the desired amount of powder.
-
Clean the spatula and weighing area with a damp cloth or a specialized cleaning wipe after use to prevent dust generation[5].
-
Seal the primary container and the container with the weighed compound before removing them from the enclosure.
-
Solution Preparation
-
Location: All solution preparation should be performed in a chemical fume hood.
-
PPE: Wear double nitrile gloves, a disposable gown, and safety goggles with a face shield.
-
Procedure:
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Use a vortex mixer or sonicator to aid dissolution as needed, ensuring the container is securely capped.
-
Label the final solution container clearly with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Operational and Disposal Plans
Spill Management
In the event of a spill, remain calm and follow these procedures. Ensure a spill kit is readily available.
Spill Kit Contents:
-
Appropriate PPE (gloves, gown, goggles, respirator)
-
Absorbent pads
-
Plastic bags for waste disposal
-
Forceps for handling broken glass
-
Decontamination solution (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate)[6]
Procedure for a Small Spill (Powder):
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Put on appropriate PPE, including respiratory protection.
-
Containment: Gently cover the spill with damp absorbent pads to avoid making the powder airborne[6]. Do not sweep dry powder.
-
Cleanup: Carefully wipe up the contained powder with the absorbent pads.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by a rinse with water[6].
-
Dispose: Place all contaminated materials, including PPE, into a labeled hazardous waste bag.
Procedure for a Small Spill (Solution):
-
Evacuate and Secure: Alert others and restrict access.
-
Don PPE: Put on appropriate PPE.
-
Containment: Cover the spill with absorbent pads.
-
Cleanup: Wipe up the spill, working from the outside in.
-
Decontaminate: Clean the spill area with a suitable decontamination solution and then rinse with water.
-
Dispose: Place all contaminated materials into a labeled hazardous waste bag.
Waste Disposal
All waste contaminated with 5-Hydroxy dantrolene-d4 must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, gowns, weighing paper, and other disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous waste.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of 5-Hydroxy dantrolene-d4.
PPE Selection Logic
Caption: Decision-making for selecting appropriate PPE.
References
- 1. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Hepatotoxicological evaluation of dantrolene sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dantrolene - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
